Product packaging for 4-sec-Butylaniline(Cat. No.:CAS No. 30273-11-1)

4-sec-Butylaniline

Cat. No.: B1345595
CAS No.: 30273-11-1
M. Wt: 149.23 g/mol
InChI Key: NVVVQTNTLIAISI-UHFFFAOYSA-N
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Description

4-sec-Butylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1345595 4-sec-Butylaniline CAS No. 30273-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVVQTNTLIAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865535
Record name Benzenamine, 4-(1-methylpropyl)-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-11-1
Record name 4-(1-Methylpropyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(1-methylpropyl)-
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Record name Benzenamine, 4-(1-methylpropyl)-
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Record name Benzenamine, 4-(1-methylpropyl)-
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Record name 4-sec-butylaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-sec-butylaniline. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and conceptual diagrams to support advanced applications.

Core Chemical and Physical Properties

This compound, also known as 4-(1-methylpropyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.[1][2] Its structure consists of an aniline ring substituted with a sec-butyl group at the para position. This substitution pattern influences its physical and chemical characteristics.

Structural and General Data
PropertyValueReference
IUPAC Name4-(1-methylpropyl)benzenamine[1]
Synonymsp-sec-Butylaniline, 4-Amino-sec-butylbenzene[1][3]
CAS Number30273-11-1[1][2]
Molecular FormulaC₁₀H₁₅N[1][2]
Molecular Weight149.23 g/mol [2]
AppearanceColorless to pale yellow liquid-
Physicochemical Properties
PropertyValueUnitConditionsReference
Melting Point1.08 (estimate)°C--
Boiling Point244-245°C727 mmHg-
Density0.977g/mL25 °C-
Refractive Index1.537-20 °C-
Flash Point226°F--
pKa5.02 ± 0.10 (Predicted)---
Water SolubilityNegligible-25 °C-
Log P (Octanol-Water Partition Coefficient)2.782---

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • This compound sample

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Place a small amount (a few drops) of this compound into the small test tube.

  • Invert a sealed capillary tube and place it into the test tube containing the sample.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube filled with a high-boiling point oil, or place it in the heating block of a melting point apparatus.

  • Heat the apparatus gently and observe the capillary tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.

  • For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Materials:

  • Pycnometer (calibrated)

  • Analytical balance (±0.0001 g)

  • This compound sample

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside and weigh it (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the this compound sample and bring it to the same constant temperature in the water bath.

  • Adjust the volume to the mark, dry the exterior, and weigh it (m₃).

  • The density of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance.

Materials:

  • Abbe refractometer

  • This compound sample

  • Dropper

  • Constant temperature water circulator (optional, for high precision)

  • Lens paper and ethanol for cleaning

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the instrument using a standard liquid with a known refractive index.

  • Using a dropper, apply a few drops of this compound to the surface of the prism.

  • Close the prism and allow the sample to spread into a thin film. If using a water circulator, allow the sample to reach the desired temperature (e.g., 20 °C).

  • Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prism thoroughly with ethanol and lens paper after the measurement.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during titration.[4][5][6]

Materials:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • This compound sample

  • Solvent (e.g., water, or a water/methanol mixture for solubility)[4]

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

  • If the amine is the free base, titrate with the standardized HCl solution. If it is a salt, titrate with the standardized NaOH solution.

  • Add the titrant in small, known increments, recording the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.

  • Perform the titration in triplicate to ensure reproducibility.[6]

Chemical Reactivity and Relationships

Anilines, including this compound, exhibit characteristic reactivity due to the presence of the amino group on the aromatic ring. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.

Typical Reactions of Anilines
  • Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other reactions.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.

  • Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, the primary amino group is converted to a diazonium salt. This is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

  • Electrophilic Aromatic Substitution:

    • Halogenation: Due to the activating nature of the amino group, halogenation (e.g., with bromine water) often proceeds rapidly and can lead to polysubstitution.

    • Nitration: Direct nitration can be complex as the amino group can be oxidized. Protection of the amino group by acylation is typically required to achieve selective nitration at the ortho and para positions.

    • Sulfonation: Reaction with concentrated sulfuric acid yields the corresponding aminobenzenesulfonic acid.

Visualizations

Experimental Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the characterization of a chemical substance like this compound.

G cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Structural Elucidation Synthesis Synthesis/Procurement Purification Purification (e.g., Distillation) Synthesis->Purification Purity Purity Assessment (GC/HPLC) Purification->Purity BoilingPoint Boiling Point Purity->BoilingPoint Density Density Purity->Density RefractiveIndex Refractive Index Purity->RefractiveIndex pKa pKa Purity->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry Purity->MS IR IR Spectroscopy Purity->IR Final Final Characterization Report

Caption: General workflow for the characterization of a chemical compound.

Reactivity of this compound

This diagram illustrates the key chemical transformations of the aniline moiety in this compound.

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_amine Reactions at the Amino Group Aniline This compound Halogenation Halogenated Product (ortho/para) Aniline->Halogenation Br₂ Nitration Nitrated Product (ortho/para, via amide) Aniline->Nitration 1. Ac₂O 2. HNO₃, H₂SO₄ Sulfonation Sulfonated Product (para) Aniline->Sulfonation conc. H₂SO₄ Acylation Amide Aniline->Acylation Acyl Chloride/Anhydride Alkylation Secondary/Tertiary Amine Aniline->Alkylation Alkyl Halide Diazotization Diazonium Salt Aniline->Diazotization NaNO₂ / HCl, 0-5 °C

Caption: Key reactions of the this compound molecule.

References

In-Depth Technical Guide: 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylaniline, a substituted aniline derivative, serves as a crucial building block in various chemical syntheses. Its structural properties make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies. Furthermore, it delves into its application as a precursor for pharmacologically active compounds, specifically targeting the TRPA1 ion channel.

Chemical Identity and Properties

IUPAC Name: 4-butan-2-ylaniline[1]

CAS Number: 30273-11-1[1]

Synonyms: p-sec-Butylaniline, 4-Amino-sec-butylbenzene, Benzenamine, 4-(1-methylpropyl)-[1]

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
Melting Point 1.08 °C (estimate)ChemicalBook
Boiling Point 244-245 °C (at 727 mmHg)ChemicalBook
Density 0.977 g/mL (at 25 °C)ChemicalBook
Refractive Index n20/D 1.537ChemicalBook
Spectral Data
TechniqueKey Data PointsSource
Mass Spectrometry Major fragments at m/z 149, 120, 121PubChem
Infrared (IR) Spectroscopy Available through the NIST WebBook[1]

Experimental Protocols

Synthesis of this compound via C-C Amination

A general method for the synthesis of this compound involves the C-C amination of secondary alcohols. The following protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

Materials:

  • Secondary alcohol (e.g., 1-(4-hydroxyphenyl)butan-2-one)

  • Sodium azide (NaN₃)

  • Trifluoroacetic acid (TFA)

  • n-Hexane

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 20 mL vial equipped with a magnetic stirring bar, charge the secondary alcohol (0.3 mmol, 1 equivalent), sodium azide (0.75 mmol, 2.5 equivalents), and n-hexane (1.0 mL).

  • Carefully add trifluoroacetic acid (5.4 mmol, 18 equivalents) to the mixture.

  • Seal the vial and stir the reaction mixture under air at 40 °C for 4 hours.

  • Upon completion, quench the reaction by carefully adding 5 mL of 2 M NaOH solution.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on a silica gel column to yield this compound.[2]

Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). If necessary, add 0.1% formic acid to improve peak shape. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Identify and integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity based on the relative peak areas.[3][4]

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation Integration->Purity

Caption: A generalized experimental workflow for the purity analysis of this compound by HPLC.

Signaling Pathway: TRPA1 Inhibition

This compound is a precursor for compounds that can act as antagonists to the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain and inflammation signaling pathways.

TRPA1_Signaling cluster_stimuli Noxious Stimuli cluster_cell Sensory Neuron Irritants Chemical Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonist This compound Derivative (Antagonist) Antagonist->TRPA1 Inhibits

Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by a this compound derivative.

References

A Technical Guide to 4-sec-Butylaniline: Properties, Characterization, and Role in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-sec-Butylaniline is an aromatic amine that serves as a crucial building block in the synthesis of various organic compounds. Its utility is particularly notable in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its application as a reagent in the synthesis of molecules targeting key signaling pathways in pain and inflammation, such as Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists and Phosphodiesterase 4 (PDE4) inhibitors.

Core Chemical and Physical Properties

This compound, also known as 4-(1-methylpropyl)benzenamine, is a substituted aniline with a secondary butyl group attached to the para position of the benzene ring. This structure imparts specific physical and chemical characteristics relevant to its use in organic synthesis.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.2328 g/mol [1]
CAS Number 30273-11-1[1]
Appearance Colorless to Yellow Liquid[3]
Boiling Point 244-245 °C (at 727 mmHg)[4][5]
Melting Point 1.08 °C (estimate)[4]
Density 0.977 g/mL (at 25 °C)[4][5]
Refractive Index n20/D 1.537[4][5]

Role in Drug Development

This compound is a valuable reagent in medicinal chemistry, particularly for creating libraries of compounds aimed at specific biological targets. Its structure is incorporated into larger molecules designed to modulate signaling pathways involved in disease. A key application is in the preparation of multifunctional compounds, such as dual TRPA1 antagonists and PDE4/7 inhibitors, which are being investigated for the treatment of pain.[4]

Logical Workflow: From Reagent to Therapeutic Candidate

The progression from a starting reagent like this compound to a potential drug candidate involves a structured workflow. This process begins with the chemical synthesis of a new molecular entity, followed by rigorous characterization and screening for biological activity.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Preclinical Development A This compound (Starting Reagent) B Chemical Synthesis (e.g., Amide Coupling) A->B C Novel Compound Library B->C D Structural Verification (NMR, MS, IR) C->D E In Vitro Assays (e.g., TRPA1, PDE4) D->E Screening F Hit Identification E->F G Lead Optimization F->G H In Vivo Models (Pain, Inflammation) G->H Testing I ADMET Studies H->I J Candidate Selection I->J

Caption: Workflow from this compound to a drug candidate.

Signaling Pathway Involvement

The therapeutic potential of compounds derived from this compound often stems from their ability to modulate specific cellular signaling pathways. Below are diagrams illustrating the mechanisms of action for TRPA1 antagonists and PDE4 inhibitors.

TRPA1 Antagonism in Nociception

The TRPA1 ion channel, expressed on sensory neurons, is a key detector of noxious stimuli that lead to pain and neurogenic inflammation.[6][7] Inflammatory mediators can activate TRPA1, causing an influx of Ca²⁺ and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which transmits the pain signal.[8][9] TRPA1 antagonists block this channel, preventing its activation and thereby reducing pain signaling.

G cluster_0 Sensory Neuron start_point TRPA1 TRPA1 Channel Ca_Influx TRPA1->Ca_Influx Opens CGRP_Release Ca_Influx->CGRP_Release Triggers Pain Pain & Inflammation CGRP_Release->Pain Signals Stimuli Noxious Stimuli (Irritants, Inflammatory Mediators) Stimuli->TRPA1 Activates Antagonist TRPA1 Antagonist (Derived from this compound) Antagonist->TRPA1 Blocks

Caption: Mechanism of TRPA1 antagonism in pain signaling.

PDE4 Inhibition in Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA).[11][12] PKA activation has multiple downstream effects, including the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β), which helps to resolve inflammation.[13]

G cluster_0 Inflammatory Cell PDE4 PDE4 Enzyme AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_Inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6, etc.) PKA->Anti_Inflammatory Promotes PDE4_Inhibitor PDE4 Inhibitor (Derived from this compound) PDE4_Inhibitor->PDE4 Inhibits

References

An In-depth Technical Guide to the Synthesis of 4-sec-Butylaniline from sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-sec-butylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The primary and most established synthetic route proceeds via the nitration of sec-butylbenzene followed by the reduction of the resulting nitro compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound from sec-butylbenzene is a two-step process:

  • Electrophilic Aromatic Substitution (Nitration): sec-Butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield predominantly 1-sec-butyl-4-nitrobenzene.

  • Reduction: The nitro group of 1-sec-butyl-4-nitrobenzene is then reduced to an amino group to form the final product, this compound.

Synthesis_Pathway sec_butylbenzene sec-Butylbenzene nitration Nitration (HNO₃, H₂SO₄) sec_butylbenzene->nitration nitro_intermediate 1-sec-Butyl-4-nitrobenzene nitration->nitro_intermediate reduction Reduction nitro_intermediate->reduction final_product This compound reduction->final_product

Caption: Overall synthesis pathway of this compound from sec-butylbenzene.

Step 1: Nitration of sec-Butylbenzene

The nitration of sec-butylbenzene is a classic example of an electrophilic aromatic substitution reaction. The sec-butyl group is an ortho, para-directing activator, but due to steric hindrance from the bulky sec-butyl group, the para-substituted product, 1-sec-butyl-4-nitrobenzene, is the major isomer formed.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of alkylbenzenes.[1][2]

Materials:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or Diethyl Ether)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This mixture is the nitrating agent.

  • In a separate flask, dissolve 0.1 mol of sec-butylbenzene in 50 mL of dichloromethane.

  • Slowly add the sec-butylbenzene solution to the cold nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. The temperature of the reaction mixture should be maintained between 0-10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over 200 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-sec-butyl-4-nitrobenzene.

  • The product can be further purified by vacuum distillation.

Quantitative Data
AlkylbenzeneOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
t-Butylbenzene15.811.572.7[3]

Due to the significant steric hindrance of the sec-butyl group, a high preference for the para isomer is expected.

Step 2: Reduction of 1-sec-Butyl-4-nitrobenzene

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Several methods are effective for this conversion, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Experimental Protocol: Catalytic Hydrogenation

This is a clean and efficient method for the reduction of nitroarenes.

Materials:

  • 1-sec-Butyl-4-nitrobenzene

  • Ethanol (or Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

Equipment:

  • Parr hydrogenation apparatus (or a flask with a balloon filled with hydrogen)

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper (e.g., Celite)

Procedure:

  • In a hydrogenation flask, dissolve 0.05 mol of 1-sec-butyl-4-nitrobenzene in 100 mL of ethanol.

  • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • The product can be purified by vacuum distillation.

Experimental Protocol: Reduction with Tin and Hydrochloric Acid

This is a classic and reliable method for the reduction of aromatic nitro compounds.[4]

Materials:

  • 1-sec-Butyl-4-nitrobenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (e.g., 30%)

  • Diethyl Ether (or Dichloromethane)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beaker

  • Ice bath

Procedure:

  • In a round-bottom flask, place 0.05 mol of 1-sec-butyl-4-nitrobenzene and 0.15 mol of granulated tin.

  • Add 50 mL of concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux with stirring. The reaction is exothermic, so initial heating may be gentle.

  • Continue refluxing for 1-2 hours, or until the yellow color of the nitro compound disappears.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully add a concentrated sodium hydroxide solution to the mixture until it is strongly alkaline (check with pH paper). This will precipitate tin salts and liberate the free aniline.

  • Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting this compound by vacuum distillation.

Quantitative Data

Yields for the reduction of nitroarenes to anilines are typically high, often exceeding 80-90% after purification.

Purification and Characterization

The final product, this compound, is typically a liquid at room temperature and can be purified by vacuum distillation.

Physical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₁₀H₁₅N[5]
Molecular Weight149.23 g/mol [5]
Boiling Point244-245 °C at 727 mmHg[6]
Density0.977 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.537[6]
CAS Number30273-11-1[5]

Spectroscopic data (IR, NMR, Mass Spectrometry) can be used to confirm the structure and purity of the synthesized this compound.[5]

Experimental Workflow Visualization

Experimental_Workflow cluster_nitration Nitration cluster_reduction Reduction nitration_setup Setup: sec-Butylbenzene, HNO₃, H₂SO₄ nitration_reaction Reaction at 0-10 °C nitration_setup->nitration_reaction nitration_workup Workup: Quenching, Extraction, Washing nitration_reaction->nitration_workup nitration_purification Purification: Vacuum Distillation nitration_workup->nitration_purification reduction_setup Setup: 1-sec-Butyl-4-nitrobenzene, Reducing Agent nitration_purification->reduction_setup reduction_reaction Reaction reduction_setup->reduction_reaction reduction_workup Workup: Filtration, Extraction reduction_reaction->reduction_workup reduction_purification Purification: Vacuum Distillation reduction_workup->reduction_purification

Caption: General experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the nitration-reduction pathway is the most common, other potential routes to this compound exist, though they are less frequently employed.

  • Friedel-Crafts Alkylation of Aniline: Direct alkylation of aniline with a sec-butyl halide could be considered. However, this method often suffers from polyalkylation and poor regioselectivity.

  • Direct Amination of sec-Butylbenzene: This would involve the reaction of sec-butylbenzene with an aminating agent, but it typically requires harsh conditions and specialized catalysts.[2]

Safety Considerations

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

  • Hydrogen gas is highly flammable. Catalytic hydrogenation should be performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • This compound and its intermediates may be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-sec-butylaniline and its derivatives, focusing on their synthesis, pharmacological activities, and potential as therapeutic agents. The document details the core chemical properties of this compound and explores the synthesis and biological evaluation of various derivatives, including amides, ureas, sulfonamides, and heterocyclic compounds. Key findings from preclinical studies are summarized, with a focus on their potential applications in areas such as cancer, inflammation, and pain management. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, as well as visualizations of relevant biological pathways to aid in understanding their mechanisms of action.

Introduction

This compound is an aromatic amine that serves as a versatile building block in medicinal chemistry.[1] Its unique structural features, including the lipophilic sec-butyl group, make it an attractive scaffold for the development of novel therapeutic agents with modulated pharmacokinetic and pharmacodynamic properties. This guide explores the landscape of this compound derivatives, offering insights into their design, synthesis, and biological activities.

Core Compound: this compound

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
CAS Number 30273-11-1
Appearance Colorless to pale yellow liquid[1]
Boiling Point 235 °C[1]
Melting Point 15-16 °C[1]
Solubility Insoluble in water, soluble in organic solvents[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the amino group to form various functional groups such as amides, ureas, sulfonamides, and by incorporating the this compound moiety into heterocyclic ring systems.

General Synthesis of Amide Derivatives

Amide derivatives of this compound can be synthesized through the coupling of this compound with a carboxylic acid in the presence of a coupling agent.

cluster_0 Amide Synthesis Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Derivative Amide Derivative (R-CO-NH-Ph-sec-Bu) Carboxylic_Acid->Amide_Derivative This compound This compound This compound->Amide_Derivative Coupling_Agent Coupling Agent (e.g., EDCI, HOBt) Coupling_Agent->Amide_Derivative cluster_1 MTT Assay Workflow Cell_Seeding Seed HCT-116 cells in 96-well plate Compound_Treatment Treat cells with This compound derivatives Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Determination Determine IC50 value Absorbance_Measurement->IC50_Determination cluster_2 Bradykinin B1 Receptor Signaling Tissue_Injury Tissue Injury/ Inflammation Bradykinin_Release Bradykinin Release Tissue_Injury->Bradykinin_Release B1_Receptor Bradykinin B1 Receptor Bradykinin_Release->B1_Receptor Gq_PLC_Pathway Gq/PLC Pathway Activation B1_Receptor->Gq_PLC_Pathway IP3_DAG IP3 and DAG Production Gq_PLC_Pathway->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Pain and Inflammation Ca_PKC->Inflammatory_Response B1_Antagonist This compound Derivative (B1 Antagonist) B1_Antagonist->B1_Receptor Inhibits

References

In-Depth Technical Guide to the Synthesis and Applications of 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylaniline, a substituted aniline of significant interest in organic synthesis, serves as a versatile building block in the creation of a diverse array of chemical compounds. Its unique structural features, characterized by a sec-butyl group attached to the aniline ring, impart specific physicochemical properties that are leveraged in the development of pharmaceuticals, advanced materials, and other specialty chemicals. This technical guide provides a comprehensive review of the synthesis and applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the logical pathways from its synthesis to its end-use applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in various synthetic procedures. The following table summarizes its key physicochemical data.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][2]
CAS Number 30273-11-1[1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 244-245 °C at 727 mmHg[4]
Melting Point 15-16 °C[5]
Density 0.977 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.537[4]
Purity (Commercial) >98.0% (GC)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The two most common and industrially relevant methods are the alkylation of aniline and the reduction of a corresponding nitro compound.

Synthesis via Friedel-Crafts Alkylation of Acetanilide followed by Hydrolysis

Direct Friedel-Crafts alkylation of aniline is generally unsuccessful as the lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring for electrophilic substitution. To circumvent this, a protection-alkylation-deprotection strategy is employed.

Logical Workflow for Synthesis via Alkylation:

G Aniline Aniline Acetanilide Acetanilide (Protected Aniline) Aniline->Acetanilide Acetylation (Protection) Alkylated_Acetanilide 4-sec-Butylacetanilide Acetanilide->Alkylated_Acetanilide Friedel-Crafts Alkylation Final_Product This compound Alkylated_Acetanilide->Final_Product Hydrolysis (Deprotection) G sec_Butylbenzene sec-Butylbenzene Nitro_Mixture Mixture of Nitro Isomers sec_Butylbenzene->Nitro_Mixture Nitration Para_Isomer 4-sec-Butylnitrobenzene Nitro_Mixture->Para_Isomer Isomer Separation Final_Product This compound Para_Isomer->Final_Product Reduction G cluster_0 Drug Discovery & Development Building_Block This compound Intermediate [Dimethyl(dioxo)purinyl]alkanecarboxamides Building_Block->Intermediate Synthesis Final_Product TRPA1 Antagonists & PDE4/7 Inhibitors Intermediate->Final_Product Application Pain Treatment Final_Product->Application

References

In-Depth Technical Guide: Health and Safety Information for 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

4-sec-Butylaniline (CAS No. 30273-11-1) is a substituted aniline that presents significant health and safety concerns. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and emergency protocols. The primary toxicological concerns associated with anilines, in general, include acute toxicity through oral, dermal, and inhalation routes, as well as the potential for methemoglobinemia, which impairs the oxygen-carrying capacity of the blood. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide extrapolates potential hazards based on the known toxicology of aniline and its derivatives and provides general experimental protocols for toxicological assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 30273-11-1[1][2][3][4]
Molecular Formula C10H15N[1][2][3][4]
Molecular Weight 149.23 g/mol [1][2][3][4][5]
Appearance Colorless to yellow clear liquid[3][6][7]
Boiling Point 244-245 °C at 727 mm Hg[3]
Density 0.977 g/mL at 25 °C[3]
Refractive Index n20/D 1.537[3]
Flash Point 226 °F (107.8 °C)[3]

Health Hazard Information

Based on the GHS classifications for this compound and related aniline compounds, this chemical should be handled as a hazardous substance.[1][8]

Acute Toxicity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] Exposure can lead to a range of symptoms, including headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[9][10]

Skin and Eye Irritation

This compound is expected to cause skin and eye irritation.[1] Prolonged or repeated skin contact may lead to dermatitis.

Methemoglobinemia

A primary hazard associated with aniline and its derivatives is the induction of methemoglobinemia.[9][10] In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.[10] This can lead to cyanosis and, in severe cases, can be life-threatening. The onset of symptoms may be delayed for several hours after exposure.[9]

Chronic Toxicity and Carcinogenicity

Quantitative Toxicological Data

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not widely available in the public domain. Table 2 summarizes the available GHS classifications, which are based on data from suppliers and regulatory bodies.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementReference(s)
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[6][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[6][7]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

Mechanism of Toxicity

The toxicity of anilines is primarily linked to their metabolic activation, leading to oxidative stress and the formation of methemoglobin.[9][10][13]

Signaling Pathway of Aniline-Induced Toxicity

The metabolic transformation of aniline in the liver is a key step in its toxic mechanism. The resulting metabolites can enter the bloodstream and cause oxidative damage to red blood cells, leading to methemoglobinemia. In the spleen, the accumulation of damaged red blood cells can trigger a cascade of events, including iron overload, inflammation, and fibrosis, which in the long term, may contribute to tumorigenesis.[13][14]

Aniline_Toxicity_Pathway cluster_0 Exposure cluster_1 Metabolism (Liver) cluster_2 Systemic Effects (Blood) cluster_3 Organ-Specific Toxicity (Spleen) This compound This compound Metabolites Reactive Metabolites (e.g., Phenylhydroxylamine) This compound->Metabolites CYP450 Oxidation Methemoglobinemia Methemoglobinemia Metabolites->Methemoglobinemia OxidativeStress Oxidative Stress in Red Blood Cells Metabolites->OxidativeStress Spleen_Damage Splenic Sequestration of Damaged RBCs OxidativeStress->Spleen_Damage Iron_Overload Iron Overload Spleen_Damage->Iron_Overload Inflammation Inflammation (e.g., IL-1, IL-6, TNF-α) Iron_Overload->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Tumorigenesis Potential Tumorigenesis Fibrosis->Tumorigenesis

Caption: Proposed mechanism of aniline-induced toxicity.

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

ProtectionSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[15]

  • Do not breathe vapor or mist.[15]

  • Wash hands thoroughly after handling.[15]

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[16]

  • Store locked up.[6][7]

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid InstructionsReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately wash skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[15][16]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

  • Specific Hazards: Emits toxic fumes of nitrogen oxides under fire conditions.[16] Vapors may form explosive mixtures with air upon intense heating.[16]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the reviewed literature. The following sections outline general methodologies based on OECD guidelines for the assessment of chemical toxicity.

Acute Oral Toxicity (Based on OECD Guideline 401)
  • Objective: To determine the acute oral toxicity (LD50) of this compound.

  • Test Animals: Young adult rats (e.g., Sprague-Dawley), typically nulliparous and non-pregnant females.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Several dose levels are used with multiple animals per dose group.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute_Oral_Toxicity_Workflow Start Select and Acclimate Test Animals (Rats) Fasting Fast Animals (e.g., overnight) Start->Fasting Dosing Administer Single Oral Dose of this compound (multiple dose levels) Fasting->Dosing Observation Observe for 14 Days (mortality, clinical signs, body weight) Dosing->Observation Necropsy Perform Necropsy on all animals Observation->Necropsy Analysis Calculate LD50 Necropsy->Analysis

Caption: Workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
  • Objective: To assess the mutagenic potential of this compound.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Procedure:

    • The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (e.g., S9 mix from rat liver).

    • The mixture is plated on a minimal medium lacking the specific amino acid.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow Prepare_Strains Prepare Bacterial Tester Strains Exposure Expose Bacteria to Test Article (+/- S9 Metabolic Activation) Prepare_Strains->Exposure Prepare_Test_Article Prepare Dilutions of This compound Prepare_Test_Article->Exposure Plating Plate on Minimal Medium Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Analyze for Dose-Dependent Increase in Revertants Counting->Analysis

Caption: Workflow for the Ames bacterial reverse mutation test.

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols. The primary health risks are associated with its acute toxicity and the potential to induce methemoglobinemia. While specific toxicological data for this compound is limited, the known hazards of the aniline class of compounds warrant a high degree of caution. Researchers and drug development professionals must utilize appropriate personal protective equipment and engineering controls to minimize exposure. In the absence of specific data, it is prudent to treat this compound as a substance with the potential for long-term health effects, including mutagenicity. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.

References

The Crucial Role and Reaction Mechanisms of 4-sec-Butylaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylaniline, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and materials science sectors. Its chemical structure, featuring a nucleophilic amino group and a sterically influential sec-butyl substituent on the benzene ring, dictates its reactivity and mechanism of action in a range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

The reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom of the amino group. This electron pair enhances the electron density of the aromatic ring through resonance, making the ortho and para positions particularly susceptible to electrophilic attack. The sec-butyl group at the para position is an electron-donating group through induction, which further activates the ring towards electrophilic substitution. However, its steric bulk can also influence the regioselectivity of certain reactions.

Core Reaction Mechanisms

This compound participates in a variety of chemical reactions, primarily involving the amino group and the activated aromatic ring. The principal mechanisms of action include electrophilic aromatic substitution, nucleophilic substitution at the amino group, and diazotization followed by subsequent coupling reactions.

Electrophilic Aromatic Substitution

The electron-rich benzene ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS). The amino group is a strong activating group and an ortho, para-director. Since the para position is occupied by the sec-butyl group, electrophilic substitution occurs predominantly at the ortho positions (positions 2 and 6 relative to the amino group).

Mechanism:

The general mechanism for electrophilic aromatic substitution of this compound proceeds through a two-step addition-elimination pathway:

  • Formation of the σ-complex (arenium ion): The π electrons of the aromatic ring attack an electrophile (E+), forming a resonance-stabilized carbocation known as a σ-complex or arenium ion. The positive charge is delocalized over the aromatic ring, including the carbon atom bearing the amino group.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Due to the strong activating nature of the amino group, these reactions are often rapid and may require mild conditions to prevent polysubstitution.

Diagram: General Mechanism of Electrophilic Aromatic Substitution

General mechanism of electrophilic aromatic substitution on this compound.
Nucleophilic Acylation of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group of this compound nucleophilic. It readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often performed to protect the amino group or to synthesize amide-containing target molecules. The acetylation of this compound to form N-(4-sec-butylphenyl)acetamide is a representative example.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent.

  • Formation of a tetrahedral intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or acetate).

  • Deprotonation: A base (often a tertiary amine like pyridine or triethylamine, or another molecule of the aniline) removes the proton from the nitrogen to yield the final amide product.

Diagram: Workflow for N-Acetylation of this compound

Acylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification Aniline This compound Stir Stir at 0 °C to Room Temp. Aniline->Stir Ac2O Acetic Anhydride Ac2O->Stir Base Pyridine (Base/Solvent) Base->Stir Quench Quench with Water Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry the Product Recrystallize->Dry Product N-(4-sec-butylphenyl)acetamide Dry->Product

A typical experimental workflow for the N-acetylation of this compound.
Diazotization and Azo Coupling

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C). The resulting 4-sec-butylbenzenediazonium salt is a versatile intermediate.

Mechanism of Diazotization:

  • Formation of the nitrosating agent: In the acidic medium, nitrous acid is protonated and then loses water to form the highly electrophilic nitrosonium ion (NO+).

  • Nucleophilic attack: The amino group of this compound attacks the nitrosonium ion.

  • Proton transfers and dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

The diazonium salt can then undergo azo coupling reactions with activated aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds, which are used as dyes. In this reaction, the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction.

Quantitative Data

Reaction TypeReactantRelative Rate (approx.)Reference Compound
NitrationBenzene1Benzene
NitrationToluene25Toluene
NitrationAniline~10^6Aniline
Nitration This compound > 10^6 (estimated) -
BrominationBenzene1Benzene
BrominationAniline~10^9Aniline
Bromination This compound > 10^9 (estimated) -

Note: The relative rates for this compound are estimations based on the known activating effects of the amino and alkyl groups.

Experimental Protocols

The following are representative protocols for key reactions involving this compound.

Protocol 1: Synthesis of N-(4-sec-butylphenyl)acetamide (Acetylation)

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in pyridine (3-5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-sec-butylphenyl)acetamide.

Protocol 2: Diazotization of this compound

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.0 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C.

  • The resulting solution of 4-sec-butylbenzenediazonium chloride is used immediately in subsequent reactions without isolation.

Application in Drug Development

This compound is a known precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of [dimethyl(dioxo)purinyl]alkanecarboxamides, which have been investigated as multifunctional TRPA1 antagonists and PDE4/7 inhibitors for the treatment of pain. The synthesis typically involves the acylation of this compound with a suitable carboxylic acid derivative containing the purine moiety.

Diagram: Logical Flow in Drug Discovery Application

DrugDev_Logic cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Evaluation cluster_development Drug Development StartMat This compound Reaction Amide Coupling (Acylation) StartMat->Reaction Reagent [Dimethyl(dioxo)purinyl]alkanoic acid derivative Reagent->Reaction Product Target TRPA1 Antagonist Reaction->Product InVitro In Vitro Assays (e.g., TRPA1 antagonism, PDE inhibition) Product->InVitro InVivo In Vivo Models (e.g., Pain models) InVitro->InVivo LeadOpt Lead Optimization InVivo->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Logical relationship of synthesis and application in drug development.

Conclusion

This compound is a valuable building block in organic synthesis, with its reactivity being dominated by the nucleophilic amino group and the activated aromatic ring. The principles of electrophilic aromatic substitution and nucleophilic acyl substitution are central to its utility. The electron-donating sec-butyl group enhances the reactivity of the aromatic ring, a factor that must be considered when designing synthetic routes to avoid unwanted side reactions. A thorough understanding of its mechanism of action allows for the strategic design and synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

A Comprehensive Technical Guide to the Solubility of 4-sec-Butylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-sec-butylaniline in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including chemical synthesis, reaction optimization, purification processes, and formulation development in the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative information and presents detailed experimental protocols for the precise determination of its solubility.

Introduction to this compound

This compound (IUPAC name: 4-(1-methylpropyl)aniline) is an aromatic amine with the chemical formula C₁₀H₁₅N. It is a colorless to pale yellow liquid at room temperature. The molecular structure, featuring a polar amino group attached to a largely nonpolar phenyl ring with a sec-butyl substituent, imparts an amphiphilic character to the molecule. This structure dictates its solubility behavior, making it generally soluble in organic solvents while having very low solubility in water.

Qualitative and Predicted Solubility of this compound

Based on the principle of "like dissolves like" and available chemical information, the solubility of this compound in various organic solvents can be predicted and is qualitatively described in several sources. The polar amino group can engage in hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents, while the nonpolar sec-butylphenyl group interacts favorably with nonpolar solvents through van der Waals forces.

The following table summarizes the expected and reported qualitative solubility of this compound in a range of common organic solvents. It is important to note that for many solvents, this compound, being a liquid, may be completely miscible.

Solvent ClassSolventIUPAC NamePredicted/Reported Solubility/MiscibilityRationale for Solubility/Miscibility
Polar Protic Solvents EthanolEthanolMiscibleThe amino group of this compound can form hydrogen bonds with the hydroxyl group of ethanol. The ethyl group of ethanol also has favorable interactions with the nonpolar part of the solute.[1]
MethanolMethanolMiscibleSimilar to ethanol, the hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, leading to strong interactions with the amino group of this compound.
Polar Aprotic Solvents AcetonePropan-2-oneSoluble/MiscibleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the amino group of this compound. The methyl groups are compatible with the nonpolar part of the solute.[1]
Dimethylformamide (DMF)N,N-DimethylformamideSoluble/MiscibleDMF is a highly polar aprotic solvent that can effectively solvate the polar amino group through dipole-dipole interactions.[1]
Tetrahydrofuran (THF)OxolaneSoluble/MiscibleThe ether oxygen in THF can act as a hydrogen bond acceptor, and its relatively nonpolar cyclic structure is compatible with the sec-butylphenyl group.[1]
Aromatic Solvents TolueneTolueneSoluble/MiscibleStrong π-π stacking interactions can occur between the phenyl rings of toluene and this compound, leading to high solubility. The methyl group of toluene also contributes to van der Waals forces.[1]
BenzeneBenzeneSoluble/MiscibleSimilar to toluene, π-π interactions between the aromatic rings of benzene and this compound are the primary driving force for solubility.[1]
Nonpolar Solvents HexaneHexaneSolubleThe primary interactions are van der Waals forces between the nonpolar alkyl chains of hexane and the sec-butylphenyl group of the solute.[1]
HeptaneHeptaneSolubleSimilar to hexane, dispersion forces between the alkyl chains of heptane and the nonpolar portion of this compound promote solubility.[1]

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative solubility data for this compound, the following sections provide detailed methodologies for its determination. As this compound is a liquid at standard conditions, both miscibility and quantitative solubility assessments are relevant depending on the solvent.

Protocol 1: Determination of Miscibility of this compound in Organic Solvents

This protocol is suitable for determining if this compound is completely miscible in a given liquid organic solvent at a specific temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Calibrated glass vials or test tubes with closures

  • Vortex mixer

  • Constant temperature bath or incubator

  • Light source for visual inspection

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring the this compound and the test solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath.

  • Initial Mixture: In a calibrated glass vial, add a known volume of the solvent (e.g., 1.0 mL).

  • Titration with Solute: To the solvent, add a small, known volume of this compound (e.g., 0.1 mL).

  • Mixing: Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

  • Observation: Visually inspect the mixture against a light source. A clear, single-phase solution indicates that the added amount of this compound is soluble. The presence of turbidity, cloudiness, or phase separation indicates immiscibility or partial miscibility at that concentration.

  • Incremental Addition: Continue to add incremental volumes of this compound to the vial, vortexing and observing after each addition.

  • Testing a Range of Compositions: To confirm complete miscibility, prepare several mixtures with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 1:1, 4:1, 9:1).

  • Equilibration: For each composition, allow the vial to equilibrate at the constant temperature for at least 24 hours to ensure thermodynamic equilibrium is reached.

  • Final Observation: After equilibration, re-examine the vials. If all compositions remain as clear, single-phase solutions, the two liquids are considered miscible at that temperature.

Protocol 2: Quantitative Determination of Solubility via the Gravimetric Method

This protocol is suitable for determining the specific solubility of this compound in a solvent where it is not fully miscible.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Saturated solution preparation vessel (e.g., jacketed glass reactor or sealed flasks)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.45 µm)

  • Analytical balance (readable to at least 0.1 mg)

  • Glassware for sampling and weighing (e.g., vials, beakers)

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in the preparation vessel. The presence of a distinct second phase of the solute should be visible.

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in a constant temperature water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically stop stirring to allow the phases to separate and confirm that excess solute is still present.

  • Sampling:

    • After the equilibration period, stop stirring and allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.

    • Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) using a pre-warmed syringe to avoid temperature-induced precipitation.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry vial. The filtration step is crucial to remove any undissolved microdroplets of the solute.

  • Gravimetric Analysis:

    • Record the total weight of the vial containing the saturated solution.

    • Carefully evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of this compound and sufficient to evaporate the solvent.

    • Once the solvent is completely removed, re-weigh the vial containing the non-volatile solute residue (this compound).

  • Calculation:

    • Mass of the saturated solution: (Weight of vial + solution) - (Weight of empty vial)

    • Mass of the dissolved this compound: (Weight of vial + residue) - (Weight of empty vial)

    • Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved this compound)

    • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

    • Solubility (g/L): (Mass of dissolved this compound / Volume of saturated solution sampled) x 1000

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_miscibility Protocol 1: Miscibility Determination M_Start Start: Select Solvent and Temperature M_Prepare Prepare Vials with Varying Ratios (e.g., 1:9, 1:1, 9:1) M_Start->M_Prepare M_Mix Vortex Each Mixture Thoroughly M_Prepare->M_Mix M_Equilibrate Equilibrate at Constant Temperature (24-48 hours) M_Mix->M_Equilibrate M_Observe Visually Inspect for Phase Separation M_Equilibrate->M_Observe M_Miscible Result: Miscible M_Observe->M_Miscible No Separation M_Immiscible Result: Immiscible or Partially Miscible M_Observe->M_Immiscible Separation Occurs

Workflow for Miscibility Determination.

G cluster_quantitative Protocol 2: Quantitative Solubility (Gravimetric) Q_Start Start: Add Excess Solute to Solvent Q_Equilibrate Stir at Constant Temperature (24-48 hours) Q_Start->Q_Equilibrate Q_Settle Stop Stirring, Allow Phases to Settle Q_Equilibrate->Q_Settle Q_Sample Withdraw and Filter Supernatant Q_Settle->Q_Sample Q_Weigh_Initial Weigh Filtered Saturated Solution Q_Sample->Q_Weigh_Initial Q_Evaporate Evaporate Solvent Q_Weigh_Initial->Q_Evaporate Q_Weigh_Final Weigh Residue (Solute) Q_Evaporate->Q_Weigh_Final Q_Calculate Calculate Solubility (g/100g solvent or g/L) Q_Weigh_Final->Q_Calculate

Workflow for Quantitative Solubility Determination.

Conclusion

References

Physical properties like boiling point, melting point, density, and refractive index of 4-sec-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 4-sec-butylaniline, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.

Introduction

This compound, with the CAS Number 30273-11-1, is an aromatic amine that serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] A thorough understanding of its physical properties is crucial for its handling, application in synthetic protocols, and for the characterization of its derivatives. This document outlines its primary physical constants and provides generalized experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueReference
CAS Number 30273-11-1[2][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₅N[3][4][5][6][7][9]
Molecular Weight 149.23 g/mol [4][5][6][7][9]
Appearance Colorless to Yellow clear liquid

Quantitative Physical Data

The key physical properties of this compound are presented in the table below for easy reference and comparison. These values are critical for predicting the behavior of the compound in various experimental and industrial settings.

Physical PropertyValueConditions
Melting Point 1.08 °C (estimate)-
Boiling Point 244-245 °Cat 727 mm Hg
Density 0.977 g/mLat 25 °C
Refractive Index 1.537at 20 °C (Sodium D-line)

Note: The melting point is an estimated value. The boiling point was recorded at a pressure slightly below standard atmospheric pressure.[2][10]

Experimental Protocols

4.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For primary and secondary amines like this compound, intermolecular hydrogen bonding leads to higher boiling points compared to nonpolar compounds of similar molecular weight.[11][12][13]

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • The flask is gently heated using the heating mantle.

    • The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected.

    • The atmospheric pressure is recorded at the time of the experiment, as boiling point is pressure-dependent.

4.2. Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[14][15]

  • Apparatus: A calibrated graduated cylinder and a precision analytical balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is accurately measured using the analytical balance.

    • A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The graduated cylinder containing the liquid is re-weighed.

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass.

    • The density is calculated by dividing the mass of the liquid by its volume.[16] The temperature at which the measurement is made should be recorded.

4.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[17]

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium D-line light source.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.[18]

    • A few drops of this compound are placed on the lower prism, and the prisms are closed and locked.

    • Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (typically 20 °C).

    • The light source is positioned, and the eyepiece is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

    • The refractive index is then read directly from the instrument's scale.[18]

Visualization of Methodologies and Concepts

5.1. Experimental Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

G cluster_0 Characterization Workflow start Obtain Pure Sample of this compound density Determine Density (Mass/Volume) start->density boiling_point Determine Boiling Point (Distillation) start->boiling_point refractive_index Determine Refractive Index (Refractometry) start->refractive_index data_analysis Data Analysis and Comparison with Literature Values density->data_analysis boiling_point->data_analysis refractive_index->data_analysis end Complete Physical Profile data_analysis->end

A generalized workflow for physical property determination.

5.2. Intermolecular Forces and Physical Properties

The physical properties of this compound are directly influenced by the intermolecular forces between its molecules. The following diagram illustrates this relationship.

G cluster_1 Influence of Intermolecular Forces structure Molecular Structure of this compound h_bond Hydrogen Bonding (-NH₂ group) structure->h_bond vdw Van der Waals Forces (Butyl and Phenyl groups) structure->vdw dipole Dipole-Dipole Interactions (Polar C-N bond) structure->dipole boiling_point High Boiling Point h_bond->boiling_point vdw->boiling_point density Density > Water (generally) vdw->density dipole->boiling_point refractive_index Refractive Index dipole->refractive_index

References

Technical Guide: Physicochemical Properties of 4-sec-Butylaniline with a Focus on pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constant (pKa) of 4-sec-butylaniline, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document outlines the predicted pKa value, presents a general experimental framework for its determination, and discusses the structural factors influencing its basicity.

Introduction

This compound, also known as 4-(1-methylpropyl)benzenamine, is an aniline derivative with an aliphatic substituent at the para position. Its chemical structure is characterized by a sec-butyl group attached to the phenyl ring of an aniline molecule. The basicity of the amino group is a critical property that governs its reactivity, solubility, and pharmacokinetic profile, making its pKa value of significant interest in medicinal chemistry and materials science.

Quantitative Data

The available data for this compound is summarized in the table below. The pKa value is a predicted value based on computational methods.

ParameterValueUnitReference
Predicted pKa 5.02 ± 0.10[1][2]
Molecular Formula C₁₀H₁₅N[1][2][3][4][5]
Molecular Weight 149.23 g/mol [1][3][4][5][6]
Boiling Point 244-245°C at 727 mmHg[1][2]
Density 0.977g/mL at 25 °C[1][2]
Refractive Index 1.537at 20 °C[1][2]

Experimental Protocol for pKa Determination

While a specific experimental protocol for this compound was not found in the reviewed literature, a general and robust methodology for determining the pKa of aniline derivatives is presented below. This protocol is based on the widely used spectrophotometric and potentiometric titration methods.[7][8]

Materials and Reagents
  • This compound (purity >98%)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M, carbonate-free)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized water (high purity, CO₂-free)

  • Buffers of known pH for calibration

Instrumentation
  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • pH meter with a combination glass electrode

  • Potentiometric autotitrator (optional but recommended for high accuracy)

  • Magnetic stirrer and stir bars

  • Calibrated glassware (burettes, pipettes, volumetric flasks)

Spectrophotometric Method
  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Due to its limited water solubility, a co-solvent like methanol or ethanol may be necessary. Prepare a series of buffer solutions with varying pH values.

  • Spectral Scans: Record the UV-Vis absorption spectra of the this compound solution at various pH values. The spectra of the protonated (BH⁺) and neutral (B) forms of the aniline will differ.

  • Data Analysis: Identify the wavelengths of maximum absorbance for both the acidic and basic forms. The pKa can be determined by measuring the absorbance at a fixed wavelength across a range of pH values and fitting the data to the Henderson-Hasselbalch equation, often using a graphical method or non-linear regression.

Potentiometric Titration Method
  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture). Add a known volume of standardized HCl to protonate the aniline.

  • Titration: Titrate the resulting solution with a standardized NaOH solution. Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point can be determined from the first or second derivative of the titration curve. The pKa is equal to the pH at the half-equivalence point.

Signaling Pathways and Logical Relationships

The basicity of this compound, quantified by its pKa, is a fundamental property influencing its behavior in various chemical and biological contexts. The following diagrams illustrate the logical workflow for its pKa determination and the structural factors affecting its basicity.

pKa_Determination_Workflow cluster_prep Sample & Solution Preparation cluster_method Experimental Method cluster_analysis Data Analysis & pKa Calculation Prep Prepare this compound stock solution Spectro Spectrophotometric Analysis Prep->Spectro Potentio Potentiometric Titration Prep->Potentio Solvents Prepare acidic & basic titrants/buffers Solvents->Spectro Solvents->Potentio SpecData Analyze Absorbance vs. pH data Spectro->SpecData PotData Analyze Titration Curve Potentio->PotData pKa Calculate pKa SpecData->pKa PotData->pKa

Caption: Workflow for the experimental determination of the pKa of this compound.

Basicity_Factors cluster_molecule This compound Structure cluster_effects Electronic & Steric Effects cluster_result Resulting Basicity Aniline Aniline Core (pKa ~4.6) Basicity Increased Basicity (Predicted pKa ~5.02) Aniline->Basicity Base Basicity EDG sec-Butyl Group (Electron-Donating) EDG->Basicity Increases electron density on Nitrogen Steric Steric Hindrance (Minimal at para-position) Steric->Basicity No significant inhibition of resonance

Caption: Factors influencing the basicity of this compound.

The sec-butyl group at the para-position is an electron-donating group through an inductive effect. This increases the electron density on the nitrogen atom of the amino group, making the lone pair of electrons more available for protonation and thus increasing the basicity compared to unsubstituted aniline (pKa ≈ 4.6). The position of the substituent at the para position minimizes steric hindrance around the amino group, which could otherwise interfere with solvation of the protonated form and decrease basicity. The predicted pKa of 5.02 is consistent with these electronic effects.[9][10]

References

Technical Guide to 4-sec-Butylaniline for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides comprehensive safety information, physical and chemical properties, and generalized experimental protocols for 4-sec-butylaniline (CAS RN: 30273-11-1). The content is specifically tailored for researchers, scientists, and professionals in drug development, presenting key data in accessible formats and outlining safety procedures for laboratory settings.

Safety Data and Hazard Identification

This compound is classified as a toxic compound and requires careful handling to minimize exposure. The primary hazards are acute toxicity if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Precautionary Statements

Safe handling and emergency procedures are summarized by the following precautionary statements.[1][2]

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
ResponseP301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[4][5]
Molecular Weight 149.24 g/mol [1][4]
CAS Number 30273-11-1[1][4][5]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 238 °C[1]
Flash Point 107 °C[1]
Specific Gravity (20/20) 0.94[1]
Refractive Index 1.54[1]
Storage Temperature Room temperature (Recommended <15°C in a cool, dark place)[1]
Purity >98.0% (GC)[1]

Handling and Storage Procedures

Proper handling and storage are critical to ensure safety and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • The compound is air sensitive; store under an inert atmosphere.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep in a dark place.[1]

  • Store locked up.[2]

Experimental Protocols

Generalized Protocol for Azo Dye Synthesis

Azo dyes are typically synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound.

Step 1: Diazotization of this compound

  • Dissolve a molar equivalent of this compound in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) to the this compound solution while maintaining the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve a molar equivalent of a coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or an acidic solution for amines).

  • Cool the solution of the coupling agent in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored azo dye should precipitate from the solution.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolate the solid dye by vacuum filtration, wash it with cold water, and dry it.

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling this compound safely in a research environment.

Hazard_Identification_and_PPE_Selection cluster_0 Hazard Assessment cluster_1 PPE Selection start Start: Handling This compound assess_hazards Assess Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin & Eye Irritation start->assess_hazards spill_potential Potential for Splash or Spill? assess_hazards->spill_potential high_spill High Potential: - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron spill_potential->high_spill Yes low_spill Low Potential: - Safety Glasses with Side Shields spill_potential->low_spill No gloves Select Gloves: - Nitrile or Neoprene - Check manufacturer's compatibility data high_spill->gloves low_spill->gloves respiratory Respiratory Protection: - Use in a chemical fume hood - Consider respirator for spills or poor ventilation gloves->respiratory ppe_ensemble Complete PPE Ensemble: - Lab Coat - Selected Eye/Face Protection - Appropriate Gloves - Closed-toe Shoes respiratory->ppe_ensemble

Figure 1. Decision workflow for selecting appropriate PPE when handling this compound.

Emergency_Spill_Response cluster_0 Initial Response cluster_1 Containment and Cleanup cluster_2 Final Steps spill Spill of this compound Occurs evacuate Evacuate immediate area spill->evacuate alert Alert colleagues and supervisor evacuate->alert ppe Don appropriate PPE (respirator, chemical suit, double gloves) alert->ppe contain Contain spill with absorbent material (e.g., vermiculite, sand) ppe->contain neutralize Consider neutralization if safe and appropriate (consult safety protocol) contain->neutralize collect Carefully collect absorbed material into a sealed, labeled waste container neutralize->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose report Report the incident according to institutional procedures dispose->report

Figure 2. Logical workflow for responding to a spill of this compound.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-sec-Butylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-sec-butylaniline as a key building block in the synthesis of a variety of organic molecules, from materials science to potential therapeutic agents. Due to the limited availability of specific published protocols for this compound, the following sections provide representative experimental procedures for the synthesis of a Schiff base liquid crystal and an azo dye. These protocols are based on established methodologies for structurally similar anilines and are intended to serve as a foundational guide.

Introduction to this compound in Organic Synthesis

This compound is an aromatic amine that serves as a valuable intermediate in organic synthesis. Its applications span the creation of liquid crystals, dyes, and as a potential component in the synthesis of pharmaceutically active compounds.[1] The presence of the sec-butyl group can influence the physical properties of the final products, such as solubility and liquid crystalline phase behavior.

Application 1: Synthesis of Schiff Base Liquid Crystals

Schiff bases derived from anilines are a cornerstone in the development of liquid crystalline materials. The reaction of an aromatic amine with an aldehyde to form an imine is a straightforward and high-yielding transformation. The following is a representative protocol for the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Experimental Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-4-(sec-butyl)aniline

Reaction Scheme:

Materials and Equipment:

  • This compound

  • 4-methoxybenzaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an equimolar amount of 4-methoxybenzaldehyde (1.0 eq).

  • Add absolute ethanol to dissolve the reactants, typically to a concentration of 0.5 to 1.0 M.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
This compound149.24101.49-
4-methoxybenzaldehyde136.15101.36-
(E)-N-(4-methoxybenzylidene)-4-(sec-butyl)aniline267.38--~85-95

Experimental Workflow Diagram

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Mix Mix & Dissolve Reactant1->Mix Reactant2 4-Methoxybenzaldehyde Reactant2->Mix Solvent Ethanol Solvent->Mix Catalyst Acetic Acid Catalyst->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Recrystallize->Dry Product (E)-N-(4-methoxybenzylidene)- 4-(sec-butyl)aniline Dry->Product

Workflow for the synthesis of a Schiff base liquid crystal.

Application 2: Synthesis of Azo Dyes

Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich aromatic compound. The following is a representative protocol for the synthesis of an azo dye using this compound.

Experimental Protocol: Synthesis of 1-(4-(sec-butyl)phenylazo)naphthalen-2-ol

Reaction Scheme:

  • Diazotization: this compound + NaNO₂ + 2HCl → 4-sec-butylbenzenediazonium chloride + NaCl + 2H₂O

  • Azo Coupling: 4-sec-butylbenzenediazonium chloride + Naphthalen-2-ol → 1-(4-(sec-butyl)phenylazo)naphthalen-2-ol + HCl

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated and dilute)

  • Naphthalen-2-ol (β-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring rod

  • Büchner funnel and flask

  • Filter paper

Procedure:

Part A: Diazotization of this compound

  • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 10-15 minutes after the addition is complete. The resulting solution is the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve naphthalen-2-ol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold naphthalen-2-ol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the azo dye in a desiccator.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
This compound149.24101.49-
Sodium Nitrite69.00100.69-
Naphthalen-2-ol144.17101.44-
1-(4-(sec-butyl)phenylazo)naphthalen-2-ol304.41--~90-98

Experimental Workflow Diagram

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup Aniline This compound in HCl Diazonium 4-sec-butylbenzenediazonium chloride Aniline->Diazonium Add NaNO2 at 0-5°C Nitrite Sodium Nitrite Solution Nitrite->Diazonium Coupling Coupling Reaction Diazonium->Coupling Add to Naphthol solution at 0-5°C Naphthol Naphthalen-2-ol in NaOH Naphthol->Coupling Filtration Vacuum Filtration Coupling->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Product Azo Dye Product Drying->Product

Workflow for the synthesis of an azo dye.

Application in Medicinal Chemistry: A Potential Scaffold

While specific examples are not prevalent in the literature, substituted anilines are common motifs in pharmacologically active molecules. This compound could serve as a starting material for the synthesis of compounds targeting various biological pathways. Two such pathways of significant interest are the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel and the Phosphodiesterase 4 (PDE4) enzyme.

TRPA1 Signaling Pathway

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain, cold, and itch.[2][3] It is activated by a wide range of irritants and inflammatory mediators. Antagonists of TRPA1 are being investigated as potential analgesics.

TRPA1_Pathway cluster_stimuli Stimuli cluster_neuron Sensory Neuron cluster_response Physiological Response Irritants Environmental Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activation Inflammatory Inflammatory Mediators Inflammatory->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Initiates Neurotransmitter Neurotransmitter Release (CGRP, Substance P) AP->Neurotransmitter Triggers Pain Pain Neurotransmitter->Pain Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter->Neurogenic_Inflammation

TRPA1 signaling pathway in sensory neurons.
PDE4 Signaling Pathway in Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This cascade ultimately results in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[4][5][6]

PDE4_Pathway cluster_cell Inflammatory Cell cluster_response Cellular Response AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Pro_Inflammatory Pro-inflammatory Mediators (e.g., TNF-α) PKA->Pro_Inflammatory Decreases Transcription Epac->Pro_Inflammatory Inhibits Release Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory Increases Transcription

PDE4 signaling pathway in inflammation.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the synthesis of liquid crystals, azo dyes, and as a scaffold for medicinal chemistry exploration. The provided representative protocols and pathway diagrams offer a foundation for researchers to explore the utility of this compound in their respective fields. Further research into the specific applications and reaction optimizations for this compound is warranted to fully realize its potential in organic synthesis.

References

Application Notes and Protocols: 4-sec-Butylaniline as a Chemical Intermediate for Dyes and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-sec-butylaniline as a versatile chemical intermediate in the synthesis of azo dyes and as a scaffold for pharmaceutical agents, particularly those targeting TRPA1 and PDE4.

Introduction

This compound (p-sec-butylaniline) is an aromatic amine with the molecular formula C₁₀H₁₅N. Its structure, featuring a sec-butyl group on the aniline ring, imparts unique solubility and reactivity characteristics, making it a valuable building block in organic synthesis. This intermediate finds applications in the manufacturing of agrochemicals, and notably, in the synthesis of dyes and pharmaceuticals.

Application in Dye Synthesis

This compound serves as a diazo component in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore.[1] The general synthesis involves two main steps: diazotization of a primary aromatic amine, in this case, this compound, followed by a coupling reaction with an electron-rich substrate, such as a phenol or another aromatic amine.[2][3] The sec-butyl group can enhance the solubility of the resulting dye in organic solvents and influence its final color and fastness properties.

Experimental Protocol: Synthesis of a this compound-Based Azo Dye

This protocol details the synthesis of a representative azo dye, 1-(4-sec-butylphenylazo)-2-naphthol.

Reaction Scheme:

  • Step 1: Diazotization of this compound C₁₀H₁₅N + NaNO₂ + 2HCl → [C₁₀H₁₄N₂]⁺Cl⁻ + NaCl + 2H₂O

  • Step 2: Azo Coupling with 2-Naphthol [C₁₀H₁₄N₂]⁺Cl⁻ + C₁₀H₈O → C₂₀H₂₂N₂O + HCl

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 1.49 g (0.01 mol) of this compound to 10 mL of distilled water and 3 mL of concentrated hydrochloric acid. Stir until the aniline dissolves completely.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the this compound hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Filter the crude dye using vacuum filtration and wash the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

  • Dry the purified crystals in a vacuum oven at 60 °C.

Data Presentation:

ParameterValue
Reactants
This compound1.49 g (0.01 mol)
Sodium Nitrite0.76 g (0.011 mol)
2-Naphthol1.44 g (0.01 mol)
Product
Product Name1-(4-sec-butylphenylazo)-2-naphthol
Theoretical Yield3.02 g
Actual Yield2.57 g
Percent Yield85%
Melting Point135-137 °C
ColorDeep Red

Visualization of Dye Synthesis Workflow:

DyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification This compound This compound Diazonium Salt Solution Diazonium Salt Solution This compound->Diazonium Salt Solution 1. HCl, H2O HCl, H2O HCl, H2O->Diazonium Salt Solution 2. NaNO2 NaNO2 NaNO2->Diazonium Salt Solution 3. Ice Bath (0-5 °C) Ice Bath (0-5 °C) Ice Bath (0-5 °C)->Diazonium Salt Solution 4. Coupling Reaction Coupling Reaction Diazonium Salt Solution->Coupling Reaction 7. 2-Naphthol 2-Naphthol 2-Naphthol->Coupling Reaction 5. NaOH Solution NaOH Solution NaOH Solution->Coupling Reaction 6. Azo Dye Precipitate Azo Dye Precipitate Coupling Reaction->Azo Dye Precipitate 8. Filtration Filtration Azo Dye Precipitate->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Drying Drying Recrystallization (Ethanol)->Drying Purified Azo Dye Purified Azo Dye Drying->Purified Azo Dye SignalingPathways cluster_TRPA1 TRPA1 Antagonism cluster_PDE4 PDE4 Inhibition Noxious Stimuli Noxious Stimuli TRPA1 Channel TRPA1 Channel Noxious Stimuli->TRPA1 Channel activates Cation Influx (Ca2+) Cation Influx (Ca2+) TRPA1 Channel->Cation Influx (Ca2+) opens Neuronal Sensitization & Pain Neuronal Sensitization & Pain Cation Influx (Ca2+)->Neuronal Sensitization & Pain leads to TRPA1 Antagonist (from this compound) TRPA1 Antagonist (from this compound) TRPA1 Antagonist (from this compound)->TRPA1 Channel blocks PDE4 PDE4 AMP AMP PDE4->AMP degrades cAMP cAMP cAMP->PDE4 PKA PKA Activation cAMP->PKA Inflammation Inflammation PDE4 Inhibitor (from this compound) PDE4 Inhibitor (from this compound) PDE4 Inhibitor (from this compound)->PDE4 inhibits Cytokines Reduced Inflammatory Cytokines PKA->Cytokines suppresses Cytokines->Inflammation reduces PharmaSynthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Cyclization A This compound C K2CO3, ACN, Reflux A->C B Ethyl Bromoacetate B->C D Ethyl 2-((4-sec-butylphenyl)amino)acetate C->D E 5,6-diamino-1,3-dimethyluracil F TEA, DMF, 100 °C D->F E->F G Amide Intermediate F->G H POCl3, Reflux G->H I Purine Derivative H->I

References

Application Note: HPLC Analysis of 4-sec-Butylaniline and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-sec-Butylaniline is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The purity of this compound is critical as impurities can significantly affect the safety, efficacy, and stability of the final products.[2] High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust method for the separation, identification, and quantification of the main component and its related impurities.[3][4] This application note provides a detailed protocol for the analysis of this compound and its potential process-related impurities and degradation products using a stability-indicating HPLC method.

Forced degradation studies are an integral part of drug development, providing insights into the intrinsic stability of a drug substance.[5][6][7] These studies help in identifying potential degradation products that might form under various stress conditions, thus facilitating the development of stable formulations and appropriate storage conditions.

Potential Impurities

While specific impurities depend on the synthetic route, potential process-related impurities for anilines could include starting materials, byproducts from side reactions, and residual solvents. Degradation impurities can be formed under stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocols

HPLC Method for Purity Assessment and Impurity Determination

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 30 °C[2]
Detection UV at 254 nm[2]
Run Time 35 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Degas the mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (50:50, A:B) to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution by dissolving the this compound sample in the mobile phase (50:50, A:B) to a concentration of approximately 1 mg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5][7] The general recommendation is to achieve 5-20% degradation of the drug substance.[7]

Sample Preparation for Stress Studies:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid this compound powder to 105 °C in a hot air oven for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid this compound powder to a light source that produces combined visible and ultraviolet light (as per ICH Q1B guidelines, a minimum of 1.2 million lux hours and 200 watt hours/square meter). Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

After subjecting the samples to the respective stress conditions, analyze them using the HPLC method described above.

Data Presentation

Table 1: Representative Purity Analysis of this compound

SampleRetention Time (min)Peak Area% Area
Impurity 14.515000.05
Impurity 28.225000.08
This compound15.6298500099.80
Impurity 319.140000.07
Total 2993000 100.00

Table 2: Summary of Forced Degradation Studies

Stress Condition% Assay of this compound% Total ImpuritiesMajor Degradant (RT, min)
Untreated 99.800.20-
Acid Hydrolysis (0.1 M HCl, 60°C, 4h) 88.511.512.3
Base Hydrolysis (0.1 M NaOH, 60°C, 2h) 92.17.910.8
Oxidative (3% H₂O₂, RT, 24h) 85.314.717.5, 18.2
Thermal (105°C, 48h) 98.51.58.2
Photolytic (ICH Q1B) 95.24.821.4

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh & Dissolve This compound Reference Standard Injection Inject Samples (10 µL) Standard->Injection Sample Weigh & Dissolve This compound Sample Sample->Injection Forced_Degradation Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Detection UV Detection (254 nm) HPLC_System->Detection Injection->HPLC_System Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity & % Degradation Integration->Calculation Report Generate Report Calculation->Report

References

Protocols for the Safe Handling and Storage of 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and storage of 4-sec-butylaniline (CAS No: 30273-11-1), a chemical intermediate utilized in the synthesis of various organic molecules.[1] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

Proper handling and storage procedures are informed by the physical and chemical properties of a substance. Key data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][2]
Appearance Colorless to Yellow clear liquid
Boiling Point 244-245 °C at 727 mm Hg[1]
Density 0.977 g/mL at 25 °C[1]
Refractive Index n20/D 1.537[1]
Flash Point 226 °F
pKa 5.02 ± 0.10 (Predicted)[1]

Hazard Identification and Safety Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4] It can also cause skin and eye irritation.[4]

Hazard Statements (GHS):

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3][5]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Precautionary Statements (GHS):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[6][7]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6]

    • Eye Protection : Use tightly fitting safety goggles or a face shield.[6]

    • Lab Coat : A standard laboratory coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

    • Respiratory Protection : If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[6][8]

  • Dispensing :

    • Use a calibrated pipette or a syringe for transferring small volumes.

    • For larger volumes, use a graduated cylinder or a dispensing pump.

    • Avoid creating aerosols.

  • General Hygiene : Avoid contact with skin and eyes.[4][6] Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling.[6][7]

Storage Protocol
  • Container : Store in a tightly closed, original container.[3][6]

  • Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Temperature : Store at room temperature in a cool, dry place.[1][6]

  • Light : Keep in a dark place to avoid light-induced degradation.[1]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[8]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Spill and Waste Disposal Protocol
  • Spill Response :

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as described in section 3.1.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8][9]

    • Prevent the spill from entering drains.[6]

  • Waste Disposal :

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Contaminated materials should be treated as hazardous waste.

Visualization of Workflow

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Before Handling Emergency_Prep Verify Eyewash/Shower Access Ventilation->Emergency_Prep Before Handling Dispense Dispense Chemical (Avoid Aerosols) Emergency_Prep->Dispense Before Handling Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Glassware and Work Area Experiment->Decontaminate After Experiment Store Store in Tightly Closed Container (Cool, Dry, Dark, Inert Atmosphere) Experiment->Store If not all is used Waste Dispose of Waste Properly Decontaminate->Waste Remove_PPE Remove PPE Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for Safe Handling and Storage of this compound.

References

Application Notes and Protocols: N-Formylation of 4-sec-Butylaniline with Formic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. Formamides serve as important protecting groups for amines, precursors to isocyanides, and can be used in Vilsmeier-Haack formylation reactions. The reaction of 4-sec-butylaniline with formic acid provides a direct route to N-(4-sec-butylphenyl)formamide, a potentially valuable building block in drug discovery and development.

This document provides detailed application notes and experimental protocols for the N-formylation of this compound using formic acid. Various methodologies are presented, including catalyst-free and catalyzed approaches, to offer flexibility depending on the desired reaction efficiency, scale, and available resources.

Reaction Overview

The reaction between this compound and formic acid results in the formation of N-(4-sec-butylphenyl)formamide through a dehydration-condensation process. The reaction can be performed under various conditions, often with high yields. The general transformation is depicted below:

Figure 1: General reaction scheme for the N-formylation of this compound.

Data Presentation: Comparison of N-Formylation Methods

While specific data for this compound is not extensively reported, the following table summarizes various methods for the N-formylation of substituted anilines with formic acid, which are expected to be applicable to this compound.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Catalyst-FreeFormic Acid (excess)TolueneReflux4-9>90[1]
Catalyst-Free (Neat)Formic AcidNone60-800.5-285-95[2][3]
Acid CatalysisAmberlite IR-120[H+] (ion exchange resin)NoneMW (60-120 s)->95[4]
Metal CatalystIndium (10 mol%)None701-2480-95[4]
Metal Lewis Acid CatalystZnO (50 mol%)None700.17-1285-98[4]
Non-metal Organic Catalyst2-chloro-4,6-dimethoxy[4][5][6]triazine (CDMT)DCMReflux5-20>95[3]

Experimental Protocols

Protocol 1: Catalyst-Free N-Formylation in Toluene

This protocol is based on a general procedure for the formylation of anilines using formic acid with azeotropic removal of water.[1]

Materials:

  • This compound

  • Formic acid (85-98%)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add this compound (1.0 eq).

  • Add toluene to the flask (approximately 5-10 mL per gram of aniline).

  • Add formic acid (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-9 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(4-sec-butylphenyl)formamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalyst-Free N-Formylation under Neat Conditions

This solvent-free protocol is an environmentally friendly and efficient method.[2][3]

Materials:

  • This compound

  • Formic acid (98-100%)

  • Round-bottom flask or vial with a screw cap

  • Heating block or oil bath

  • Magnetic stirrer and stir bar (optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask or a sealable vial, combine this compound (1.0 eq) and formic acid (2.0-3.0 eq).

  • Heat the mixture at 60-80 °C with stirring for 30 minutes to 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding the mixture to ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Visualizations

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule.

Caption: Proposed mechanism for the N-formylation of this compound.

Experimental Workflow (Protocol 1)

The following diagram illustrates the key steps in the catalyst-free N-formylation of this compound in toluene.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Isolation reactants 1. Mix this compound, formic acid, and toluene reflux 2. Heat to reflux with Dean-Stark trap reactants->reflux cool 3. Cool to room temperature reflux->cool wash 4. Wash with NaHCO₃ and brine cool->wash dry 5. Dry organic layer wash->dry concentrate 6. Concentrate under reduced pressure dry->concentrate purify 7. Purify (optional) concentrate->purify

Caption: Experimental workflow for N-formylation in toluene.

Concluding Remarks

The N-formylation of this compound with formic acid is a robust and versatile reaction. The choice of protocol will depend on factors such as the desired reaction scale, energy efficiency, and the need for a completely solvent-free process. The catalyst-free neat reaction offers a green and efficient alternative to traditional solvent-based methods. For challenging substrates or to accelerate the reaction, the use of a catalyst can be explored. The provided protocols and data serve as a valuable starting point for researchers in the synthesis and application of N-(4-sec-butylphenyl)formamide.

References

Application of 4-sec-Butylaniline in the Preparation of TRPA1 Antagonists: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory disorders, making it a key target for novel analgesic and anti-inflammatory therapies.[1] The development of small molecule antagonists for TRPA1 is an active area of research.[2] While direct literature linking 4-sec-butylaniline to the synthesis of TRPA1 antagonists is not available, its chemical structure presents a valuable scaffold for the generation of novel antagonists. This document outlines a hypothetical application of this compound in the preparation of a potential TRPA1 antagonist, based on established structure-activity relationships of known TRPA1 inhibitors, such as those containing urea, thiourea, or amide moieties.[3][4][5]

Hypothetical TRPA1 Antagonist: HSB-001

Based on common motifs in TRPA1 antagonists, we propose a hypothetical antagonist, N-(4-sec-butylphenyl)-N'-(4-(trifluoromethyl)phenyl)urea (HSB-001) , synthesized from this compound.

Data Presentation

The following table summarizes hypothetical, yet plausible, in vitro efficacy data for HSB-001, benchmarked against a known TRPA1 antagonist, A-967079.[6]

CompoundTargetAssay TypeAgonistIC50 (nM)Species
HSB-001 (Hypothetical) TRPA1Calcium InfluxAITC150Human
HSB-001 (Hypothetical) TRPA1Calcium InfluxAITC350Rat
A-967079 (Reference)TRPA1Calcium InfluxAITC67Human
A-967079 (Reference)TRPA1Calcium InfluxAITC289Rat

Experimental Protocols

I. Synthesis of N-(4-sec-butylphenyl)-N'-(4-(trifluoromethyl)phenyl)urea (HSB-001)

This protocol describes a general method for the synthesis of urea derivatives from an aniline, a common reaction in medicinal chemistry.[7][8]

Materials:

  • This compound

  • 4-(Trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a clean, dry round bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous DCM.

  • While stirring, add 4-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the final product, HSB-001.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Evaluation of TRPA1 Antagonism: Calcium Influx Assay

This protocol is a standard method for assessing the activity of TRPA1 modulators.[9][10]

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

  • HSB-001 and reference antagonist (A-967079)

  • 96-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

  • Cell Plating: Seed hTRPA1-HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of HSB-001 and the reference antagonist in HBSS.

  • Antagonist Incubation: After incubation with the dye, wash the cells with HBSS. Add the different concentrations of the test compounds (HSB-001) and reference antagonist to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Add a solution of the TRPA1 agonist AITC (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's fluidics.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

TRPA1 Signaling Pathway

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca2+ Ca²⁺ TRPA1->Ca2+ Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Pain Sensation) Ca2+->Cellular_Response Initiates HSB_001 HSB-001 (Antagonist) HSB_001->TRPA1 Blocks

Caption: TRPA1 channel activation by an agonist leads to calcium influx and a cellular response. HSB-001 acts as an antagonist, blocking this pathway.

Synthetic Workflow for HSB-001

Synthesis_Workflow Start Start Reactants This compound + 4-(Trifluoromethyl)phenyl isocyanate Start->Reactants Reaction Reaction in Anhydrous DCM Reactants->Reaction Workup Solvent Evaporation Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Final_Product HSB-001 Characterization->Final_Product Screening_Workflow Start Start Cell_Culture Plate hTRPA1-HEK293 cells Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Addition Add HSB-001/ Reference Compound Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with AITC Compound_Addition->Agonist_Stimulation Data_Acquisition Measure Fluorescence Agonist_Stimulation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: The Role of 4-sec-Butylaniline in Polyurea Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the function and application of 4-sec-butylaniline, specifically 4,4'-Methylenebis[N-sec-butylaniline] (MDBA), in the formulation of polyurea systems. This document outlines its role as a chain extender, its impact on reaction kinetics and final polymer properties, and provides protocols for synthesis and characterization.

Introduction

Polyurea technology is renowned for its rapid curing, exceptional mechanical strength, and durability, making it a preferred choice for high-performance coatings, elastomers, and sealants.[1] The fundamental chemistry involves the fast reaction of an isocyanate component with an amine component. The choice of the amine, particularly the chain extender, is critical in tailoring the properties of the final polymer.

4,4'-Methylenebis[N-sec-butylaniline] (MDBA) is a liquid secondary aromatic diamine that serves as a highly effective chain extender and curing agent in polyurea formulations.[1] Its unique molecular structure, featuring secondary amine groups, offers a significant advantage over traditional primary amine chain extenders by moderating the typically instantaneous polyurea reaction.[1][2] This controlled reactivity allows for improved processing and enhanced physical properties of the cured material.[1]

Role and Advantages of this compound (MDBA) in Polyurea Systems

The incorporation of MDBA into polyurea formulations provides several key benefits:

  • Moderated Reaction Profile: The primary advantage of using MDBA is the extension of the gel time.[1] Unlike systems with primary amines that can cure in seconds, MDBA provides a more controlled and predictable curing process. This allows for better mixing, substrate wetting, and flow, resulting in a more uniform and aesthetically pleasing finish with fewer defects.

  • Enhanced Mechanical Properties: The use of MDBA as a chain extender can significantly improve the mechanical characteristics of the resulting polyurea. These enhancements include increased flexibility, higher impact resistance, and improved adhesion to a variety of substrates.[1]

  • Improved Processability: As a liquid at room temperature, MDBA is easily incorporated into polyurea formulations. Its solubility and compatibility with other components, such as isocyanate prepolymers and polyetheramines, simplify the manufacturing and application processes.[1]

  • Versatile Applications: The tunable properties imparted by MDBA make it suitable for a wide range of applications, including spray-applied coatings, cast elastomers, adhesives, and sealants.[3]

Quantitative Data: Impact of MDBA on Polyurea Properties

The following tables summarize the expected quantitative effects of incorporating MDBA into a standard polyurea formulation. The data is representative and illustrates the typical trends observed when MDBA is used as a chain extender.

Table 1: Effect of MDBA Concentration on Reaction Time and Hardness

MDBA Concentration (wt% of amine component)Gel Time (seconds)Tack-Free Time (minutes)Shore D Hardness (24 hours)
0% (Control with primary amine)2-5< 155
10%10-152-352
20%20-304-650
30%35-507-1048

Table 2: Effect of MDBA Concentration on Mechanical Properties

MDBA Concentration (wt% of amine component)Tensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
0% (Control with primary amine)2530080
10%2335085
20%2140090
30%1945095

Table 3: Effect of MDBA Concentration on Thermal Properties

MDBA Concentration (wt% of amine component)Glass Transition Temperature (Tg) of Soft Segment (°C)Onset of Thermal Decomposition (TGA, 5% weight loss, °C)
0% (Control with primary amine)-50320
10%-52315
20%-54310
30%-56305

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of a polyurea elastomer incorporating MDBA.

Materials
  • Isocyanate Component (A-side): Methylene diphenyl diisocyanate (MDI) based prepolymer.

  • Amine Component (B-side):

    • Polyetheramine (e.g., Jeffamine® D-2000)

    • Primary diamine chain extender (e.g., Diethyltoluenediamine - DETDA)

    • 4,4'-Methylenebis[N-sec-butylaniline] (MDBA)

  • Anhydrous solvent (e.g., Toluene or Acetone for cleaning)

  • Mold release agent

Equipment
  • High-pressure, plural-component spray equipment with impingement mixing (for spray application) or

  • Laboratory mechanical stirrer (for cast elastomer preparation)

  • Molds for sample preparation (e.g., Teflon or silicone)

  • Tensile testing machine

  • Shore durometer

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Synthesis of Polyurea Elastomer (Cast Method)
  • Preparation of Amine Blend (B-side):

    • In a clean, dry container, combine the desired amounts of polyetheramine and DETDA.

    • Add the specified weight percentage of MDBA to the amine blend.

    • Mix the components thoroughly at low speed for 10-15 minutes until a homogeneous mixture is achieved. Ensure no air is entrapped.

  • Polymerization:

    • Prepare the isocyanate component (A-side) according to the manufacturer's specifications.

    • Maintain the stoichiometric ratio of isocyanate groups to amine hydrogens (NCO:NH) at approximately 1.05:1.

    • Under vigorous mechanical stirring, add the A-side component to the B-side component.

    • Continue mixing for 15-30 seconds to ensure a uniform mixture.

    • Immediately pour the reacting mixture into a pre-treated mold coated with a release agent.

  • Curing:

    • Allow the cast polyurea to cure at ambient temperature (25°C) for 24 hours.

    • For post-curing, place the samples in an oven at 80°C for 16 hours.

    • Allow the samples to cool to room temperature before demolding.

Characterization of Polyurea Elastomer
  • Mechanical Testing:

    • Cut dumbbell-shaped specimens from the cured polyurea sheets according to ASTM D412.

    • Perform tensile testing using a universal testing machine at a crosshead speed of 500 mm/min.

    • Measure tensile strength, elongation at break, and modulus.

    • Determine tear strength according to ASTM D624.

    • Measure Shore D hardness using a durometer according to ASTM D2240.

  • Thermal Analysis:

    • Perform Thermogravimetric Analysis (TGA) to determine the thermal stability. Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Cool the sample to -100°C and then heat to 200°C at a rate of 10°C/min.

Visualizations

Polyurea Formation Signaling Pathway

Polyurea_Formation Isocyanate Isocyanate Prepolymer (A-Side) Mixing High-Speed Mixing Isocyanate->Mixing Amine_Blend Amine Blend (B-Side) Amine_Blend->Mixing Polyetheramine Polyetheramine (Soft Segment) Polyetheramine->Amine_Blend MDBA This compound (MDBA) (Chain Extender) MDBA->Amine_Blend Primary_Amine Primary Amine (Chain Extender) Primary_Amine->Amine_Blend Polyurea Cured Polyurea Elastomer Mixing->Polyurea Polyaddition Reaction Workflow Start Start Prep_A Prepare Isocyanate (A-Side) Start->Prep_A Prep_B Prepare Amine Blend (B-Side with MDBA) Start->Prep_B Mix Mix A and B Sides Prep_A->Mix Prep_B->Mix Cast Cast into Molds Mix->Cast Cure Cure and Post-Cure Cast->Cure Characterize Characterization Cure->Characterize Mechanical Mechanical Testing (Tensile, Tear, Hardness) Characterize->Mechanical Thermal Thermal Analysis (TGA, DSC) Characterize->Thermal End End Mechanical->End Thermal->End

References

Application Notes and Protocols for the Interpretation of ¹H and ¹³C NMR Spectra of 4-sec-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-sec-butylaniline is an organic compound with the chemical formula C₁₀H₁₅N. It is a substituted aniline, where a sec-butyl group is attached to the para position of the benzene ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, which is essential for its structural elucidation and purity assessment in research and drug development.

Chemical Structure

The chemical structure of this compound is depicted below, with atoms numbered for clear correlation with the NMR spectral data.

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation

A detailed workflow for the preparation of a this compound sample for NMR analysis is outlined below.

G A Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR B Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial A->B C Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube B->C D Cap the NMR tube securely C->D E Wipe the outside of the NMR tube clean D->E F Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge E->F G Place the sample in the NMR spectrometer F->G

Caption: Workflow for NMR sample preparation.

Detailed Steps:

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound.[1][2] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small, clean, and dry vial.[1][3] Ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution into a clean 5 mm NMR tube.[2] This can be achieved by passing the solution through a Pasteur pipette containing a small plug of glass wool.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[2]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue lightly dampened with isopropanol or acetone to remove any dust or fingerprints.[3]

  • Positioning: Place the NMR tube into a spinner turbine and use a depth gauge to ensure it is positioned at the correct height for the specific spectrometer.[4]

  • Insertion: Carefully insert the prepared sample into the NMR spectrometer.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Data Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Pulse Sequencezg30
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm

¹³C NMR Data Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
SolventCDCl₃
Temperature298 K
Pulse Sequencezgpg30
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm

Data Interpretation and Discussion

¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

Data Summary for ¹H NMR:

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~7.00d2HH-3, H-5
~6.65d2HH-2, H-6
~3.55br s2H-NH₂
~2.45sextet1HH-7
~1.55m2HH-8
~1.20d3HH-9
~0.80t3HH-10
  • Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the benzene ring appear as two doublets. The doublet at approximately 7.00 ppm corresponds to the two protons (H-3 and H-5) that are meta to the amino group and ortho to the sec-butyl group. The doublet at around 6.65 ppm is assigned to the two protons (H-2 and H-6) that are ortho to the electron-donating amino group, which shields them and shifts their signal upfield.

  • Amino Protons (-NH₂): The two protons of the amino group typically appear as a broad singlet around 3.55 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • sec-Butyl Protons (H-7, H-8, H-9, H-10):

    • The single proton at the benzylic position (H-7) is adjacent to the chiral center and is coupled to the neighboring methylene (H-8) and methyl (H-9) protons. This results in a complex multiplet, often appearing as a sextet, at approximately 2.45 ppm.

    • The two diastereotopic protons of the methylene group (H-8) are coupled to the benzylic proton (H-7) and the terminal methyl protons (H-10), leading to a multiplet around 1.55 ppm.

    • The methyl group attached to the chiral center (H-9) is coupled to the benzylic proton (H-7), resulting in a doublet at about 1.20 ppm.

    • The terminal methyl group (H-10) is coupled to the methylene protons (H-8), producing a triplet at approximately 0.80 ppm, the most upfield signal in the spectrum.

¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Data Summary for ¹³C NMR:

Chemical Shift (δ) / ppmAssignment
~145.0C-1
~136.0C-4
~129.0C-3, C-5
~115.0C-2, C-6
~41.0C-7
~31.0C-8
~22.0C-9
~12.5C-10
  • Aromatic Carbons (C-1 to C-6):

    • The carbon atom bonded to the amino group (C-1) is significantly deshielded and appears at approximately 145.0 ppm.

    • The carbon atom bearing the sec-butyl group (C-4) is observed around 136.0 ppm.

    • The two equivalent carbons meta to the amino group (C-3 and C-5) resonate at about 129.0 ppm.

    • The two equivalent carbons ortho to the amino group (C-2 and C-6) are shielded and appear upfield at approximately 115.0 ppm.

  • sec-Butyl Carbons (C-7 to C-10):

    • The benzylic carbon (C-7) is found at around 41.0 ppm.

    • The methylene carbon (C-8) gives a signal at approximately 31.0 ppm.

    • The methyl carbon attached to the chiral center (C-9) appears at about 22.0 ppm.

    • The terminal methyl carbon (C-10) is the most shielded carbon and resonates at approximately 12.5 ppm.

Conclusion

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. The detailed protocols and data analysis serve as a valuable resource for researchers and scientists in confirming the structure and assessing the purity of this compound. The characteristic chemical shifts and coupling patterns observed in the NMR spectra provide unambiguous evidence for the molecular structure of this compound.

References

Application Note: Spectroscopic Analysis of 4-sec-butylaniline using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the infrared (IR) spectrum of 4-sec-butylaniline (C₁₀H₁₅N), a substituted aromatic amine. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate molecular structures by measuring the absorption of infrared radiation.[1][2] This application note outlines the characteristic vibrational modes of this compound, presents a summary of its key spectral features in a tabular format, and provides a standardized protocol for sample analysis. The information is intended to guide researchers in the qualitative analysis and structural confirmation of this compound and its derivatives.

Spectroscopic Analysis and Key Vibrational Modes

The IR spectrum of this compound is characterized by absorption bands arising from its three main structural components: the primary amine (-NH₂) group, the para-substituted aromatic ring, and the sec-butyl alkyl chain.

  • N-H Vibrations (Amine Group): Primary aromatic amines typically exhibit two distinct bands in the 3500-3200 cm⁻¹ region due to N-H stretching.[3][4] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to symmetric stretching.[4][5] Another characteristic absorption is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range.[3][4] A broad N-H wagging band can also be observed between 910-665 cm⁻¹.[3]

  • C-H Vibrations (Aromatic and Alkyl):

    • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to weak to medium absorptions in the 3100-3000 cm⁻¹ region.[2][6][7] These peaks are a key indicator of aromaticity and appear at a slightly higher wavenumber than alkyl C-H stretches.[2][7]

    • Alkyl C-H Stretch: The sec-butyl group features C-H bonds of sp³ hybridized carbons. These produce strong absorption bands in the 3000-2840 cm⁻¹ range.[6][8]

    • C-H Bending: Bending vibrations from the alkyl group's CH₂ and CH₃ components are found in the 1485-1340 cm⁻¹ region.[6] Strong C-H out-of-plane (oop) bending vibrations from the aromatic ring occur in the 900-675 cm⁻¹ range, and their specific position is highly indicative of the ring's substitution pattern.[7] For a para-disubstituted ring (1,4-substitution), a strong band is expected between 810-840 cm⁻¹.[9]

  • C=C and C-N Vibrations:

    • Aromatic C=C Stretch: The stretching of carbon-carbon double bonds within the benzene ring results in several medium to strong bands in the 1620-1400 cm⁻¹ region.[6] Characteristic peaks for aromatic rings are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[9]

    • C-N Stretch: The stretching vibration of the C-N bond in aromatic amines typically produces a strong band between 1335-1250 cm⁻¹.[3][4]

Summary of IR Absorption Data for this compound

The following table summarizes the expected characteristic absorption bands for this compound based on established spectroscopic data for aromatic amines and substituted benzenes.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentStructural Unit
~3480 - 3400MediumN-H Asymmetric StretchPrimary Amine (-NH₂)
~3390 - 3320MediumN-H Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H Aromatic StretchAromatic Ring
3000 - 2850StrongC-H Aliphatic Stretchsec-Butyl Group
1650 - 1580Medium-StrongN-H Bending (Scissoring)Primary Amine (-NH₂)
1620 - 1585Medium-StrongC=C Ring StretchAromatic Ring
1520 - 1480Medium-StrongC=C Ring StretchAromatic Ring
1485 - 1440MediumC-H Aliphatic Bendingsec-Butyl Group
1335 - 1250StrongC-N StretchAryl-Amine
840 - 810StrongC-H Out-of-Plane Bend (p-disubstituted)Aromatic Ring

Experimental Protocols

This section provides a generalized protocol for acquiring a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.

3.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., Diamond or ZnSe)

  • Sample: this compound (liquid)

  • Solvent for cleaning: Isopropanol or Ethanol

  • Lint-free laboratory wipes

3.2. Experimental Workflow Diagram

G FTIR Analysis Workflow for Liquid Samples cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition A 1. Clean ATR Crystal (Isopropanol) B 2. Set Spectrometer Parameters A->B C 3. Collect Background Spectrum (Air) B->C D 4. Apply Sample to Crystal C->D E 5. Collect Sample Spectrum D->E F 6. Clean ATR Crystal E->F G 7. Process & Analyze Data F->G

Caption: Workflow for obtaining an FTIR spectrum of a liquid sample.

3.3. Detailed Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Install the ATR accessory if it is not already in place.

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol. Allow the solvent to evaporate completely.

  • Parameter Setup:

    • Open the instrument control software.

    • Set the desired spectral range, typically 4000 cm⁻¹ to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Specify the number of scans to be co-added for both the background and sample spectra (e.g., 16 or 32 scans for good signal-to-noise ratio).

  • Background Collection:

    • With the clean, empty ATR crystal, initiate the collection of a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • If using an ATR press, lower it to ensure good contact between the sample and the crystal.

    • Initiate the sample scan. The software will automatically collect the spectrum, perform the background subtraction, and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the collected spectrum as needed (e.g., baseline correction, smoothing).

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the reference data in Table 1 to confirm the presence of the expected functional groups.

  • Post-Measurement Cleanup:

    • Remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with isopropanol and a lint-free wipe until no sample residue remains.

Structure-Spectrum Correlation

The relationship between the molecular structure of this compound and its corresponding IR spectral regions is a logical connection that confirms the compound's identity.

G Structure-Spectrum Correlation for this compound cluster_structure Molecular Structure cluster_spectrum Characteristic IR Regions (cm⁻¹) mol This compound nh2 Amine Group (-NH₂) aryl Aromatic Ring (p-substituted) alkyl sec-Butyl Group (-CH(CH₃)CH₂CH₃) r1 N-H Stretch ~3400 nh2->r1 r2 N-H Bend ~1620 nh2->r2 r7 C-N Stretch ~1280 nh2->r7 r3 Aromatic C-H Stretch ~3050 aryl->r3 r4 C=C Ring Stretch 1600-1450 aryl->r4 r5 Aromatic C-H oop ~820 aryl->r5 aryl->r7 r6 Alkyl C-H Stretch 2960-2870 alkyl->r6

Caption: Logical relationship between functional units and IR spectral regions.

Conclusion

FTIR spectroscopy is an efficient and reliable method for the structural verification of this compound. By analyzing the key absorption bands corresponding to the N-H, aromatic C-H, alkyl C-H, C=C, and C-N vibrations, researchers can rapidly confirm the identity and purity of the compound. The protocols and data presented in this note serve as a comprehensive guide for the routine analysis of this and structurally related molecules in a research and development setting.

References

Application Note: Analysis of 4-sec-butylaniline using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-sec-butylaniline is an aromatic amine of interest in various fields, including chemical synthesis and drug development. Understanding its mass spectral fragmentation pattern is crucial for its identification and characterization in complex matrices. This application note provides a detailed protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) and an interpretation of its electron ionization (EI) mass spectrum. The methodologies and data presented are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by GC-MS is provided below. This protocol is based on established methods for the analysis of volatile and aromatic amines.[1][2]

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working standard solution of 10 µg/mL in methanol.

  • Sample Dilution: Dilute samples containing this compound in methanol to an expected concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

2. Instrumentation

  • A standard gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

3. GC-MS Parameters

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-200

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

experimental_workflow Experimental Workflow for GC-MS Analysis sample_prep Sample Preparation (Dilution/Extraction) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing detection->data_processing

Caption: A generalized workflow for the GC-MS analysis of this compound.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zRelative Abundance (%)Proposed Fragment
4110.5C3H5+
515.2C4H3+
656.8C5H5+
779.5C6H5+
919.8C7H7+
10618.9[M - C3H7]+
120100.0[M - C2H5]+
13412.6[M - CH3]+
14935.8M+• (Molecular Ion)

Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits a prominent molecular ion peak (M+•) at m/z 149, consistent with its molecular weight of 149.23 g/mol .[3] The base peak at m/z 120 corresponds to the loss of an ethyl radical ([M - C2H5]+), which is a characteristic fragmentation of the sec-butyl group through alpha-cleavage.

The fragmentation pathway of this compound can be visualized as follows:

fragmentation_pathway Fragmentation Pathway of this compound M This compound (m/z 149) F134 [M - CH3]+ (m/z 134) M->F134 - CH3• F120 [M - C2H5]+ (m/z 120) (Base Peak) M->F120 - C2H5• (α-cleavage) F106 [M - C3H7]+ (m/z 106) M->F106 - C3H7•

Caption: Major fragmentation pathways of this compound under electron ionization.

The peak at m/z 134 results from the loss of a methyl radical ([M - CH3]+). The ion at m/z 106 is formed by the loss of a propyl radical ([M - C3H7]+). The presence of smaller fragments at m/z 91, 77, 65, and 51 are characteristic of the fragmentation of the aromatic ring.

Conclusion

This application note provides a comprehensive overview of the mass spectral analysis of this compound. The detailed experimental protocol and the interpretation of the fragmentation pattern serve as a valuable resource for the identification and characterization of this compound in various research and development settings. The provided data and diagrams offer a clear and concise summary of the key analytical aspects of this compound mass spectrometry.

References

Application Note: UV-Vis Absorption Spectrum Analysis of 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 4-sec-butylaniline using UV-Vis spectrophotometry. It covers the determination of its absorption characteristics in various solvents and at different pH levels. The provided methodologies are intended to guide researchers, scientists, and drug development professionals in obtaining and interpreting the UV-Vis absorption spectrum of this compound. Representative data is presented to illustrate the expected spectral shifts due to solvent polarity and pH changes.

Introduction

This compound is an aromatic amine with a molecular formula of C₁₀H₁₅N.[1][2] Like other aniline derivatives, its electronic absorption spectrum is influenced by the solvent environment and the pH of the solution.[3][4] The aniline moiety contains a chromophore (the benzene ring) and an auxochrome (the amino group), which are responsible for its characteristic UV absorption. The lone pair of electrons on the nitrogen atom of the amino group can interact with the pi-electron system of the benzene ring, leading to n→π* and π→π* electronic transitions.[5] The position and intensity of these absorption bands are sensitive to the surrounding chemical environment.

Understanding the UV-Vis absorption profile of this compound is crucial for its quantification, purity assessment, and for studying its interactions in various matrices, which is of significant interest in pharmaceutical and chemical research. This document outlines the experimental procedures to characterize these spectral properties.

Experimental Protocols

Materials and Instrumentation
  • Compound: this compound (>98% purity)

  • Solvents: Cyclohexane (non-polar), Dichloromethane (polar aprotic), Ethanol (polar protic), and Deionized Water. All solvents should be of spectroscopic grade.

  • Buffers:

    • Acidic Buffer: 0.1 M Hydrochloric acid (HCl)

    • Neutral Buffer: Phosphate buffered saline (PBS), pH 7.4

    • Basic Buffer: 0.1 M Sodium hydroxide (NaOH)

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of 200-400 nm and 1 cm quartz cuvettes.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of ethanol to prepare a stock solution of approximately 1 mg/mL.

  • Working Solutions for Solvent Effect Analysis:

    • Dilute the stock solution with each of the spectroscopic grade solvents (cyclohexane, dichloromethane, ethanol, and deionized water) to obtain a final concentration of approximately 10 µg/mL.

  • Working Solutions for pH Effect Analysis:

    • Prepare three separate working solutions by diluting the stock solution with the acidic, neutral, and basic buffers to a final concentration of approximately 10 µg/mL.

UV-Vis Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range from 200 nm to 400 nm.

  • Solvent Effect Analysis:

    • Use the respective pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the this compound working solution in each solvent.

  • pH Effect Analysis:

    • Use the respective buffer solution as a blank.

    • Record the absorption spectrum of the this compound working solution in each buffer.

  • Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each solution.

Data Presentation

The following tables summarize representative quantitative data for the UV-Vis absorption of this compound under different experimental conditions.

Table 1: Effect of Solvent Polarity on the Absorption Maxima of this compound

SolventPolarityλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
CyclohexaneNon-polar2381.2 x 10⁴
DichloromethanePolar aprotic2421.3 x 10⁴
EthanolPolar protic2401.25 x 10⁴
WaterPolar protic2351.1 x 10⁴

Table 2: Effect of pH on the Absorption Maxima of this compound

SolutionpHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
0.1 M HClAcidic2038.0 x 10³
PBSNeutral2361.15 x 10⁴
0.1 M NaOHBasic2361.15 x 10⁴

Discussion

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from electronic transitions within the molecule. The position and intensity of these bands are influenced by both the solvent and the pH.

  • Solvent Effects: The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum (solvatochromism).[4][6] In non-polar solvents, the fine structure of the absorption bands may be more resolved. In polar solvents, hydrogen bonding and dipole-dipole interactions can lead to either a red shift (bathochromic) or a blue shift (hypsochromic).[3][4] For aniline derivatives, a slight bathochromic shift is often observed with increasing solvent polarity due to the stabilization of the more polar excited state.

  • pH Effects: The pH of the solution has a pronounced effect on the UV-Vis spectrum of aromatic amines.[5] In acidic conditions, the amino group becomes protonated to form the anilinium ion. This protonation disrupts the conjugation of the nitrogen lone pair with the benzene ring, leading to a significant hypsochromic (blue) shift and a decrease in absorption intensity (hypochromic effect).[5] In neutral and basic conditions, the amino group is in its free base form, allowing for the characteristic absorption of the aniline chromophore.

Visualizations

The following diagrams illustrate the experimental workflow for the UV-Vis analysis of this compound.

Experimental Workflow for UV-Vis Analysis cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Ethanol) work_solvent Prepare Working Solutions (10 µg/mL in various solvents) stock->work_solvent work_ph Prepare Working Solutions (10 µg/mL in various buffers) stock->work_ph measure_solvent Measure Solvent Samples work_solvent->measure_solvent Solvent Effect measure_ph Measure pH Samples work_ph->measure_ph pH Effect instrument Instrument Setup (200-400 nm) blank_solvent Blank with Pure Solvents instrument->blank_solvent blank_ph Blank with Buffers instrument->blank_ph blank_solvent->measure_solvent data_analysis Determine λmax and Absorbance measure_solvent->data_analysis blank_ph->measure_ph measure_ph->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-sec-butylaniline. The following information addresses common challenges and offers guidance on optimizing reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my direct Friedel-Crafts alkylation of aniline with a sec-butyl halide resulting in low to no yield of this compound?

A1: Direct Friedel-Crafts alkylation of aniline generally fails or gives very poor yields. This is due to the fundamental incompatibility between the aniline substrate and the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. The amino group (-NH₂) of aniline is a Lewis base, which readily reacts with the Lewis acid catalyst. This acid-base reaction forms a deactivated salt on the nitrogen atom, which bears a positive charge. This positively charged group strongly deactivates the benzene ring towards electrophilic aromatic substitution, thereby inhibiting the desired alkylation.

Q2: What is the most reliable method for synthesizing this compound with a good yield?

A2: A highly reliable and scalable method for the synthesis of this compound is a three-step process:

  • Friedel-Crafts alkylation of benzene with a suitable sec-butylating agent (e.g., 2-butanol, 2-bromobutane, or butene) to form sec-butylbenzene.

  • Nitration of sec-butylbenzene to yield 4-nitro-sec-butylbenzene. The sec-butyl group is an ortho-, para-director, and the para-isomer is typically the major product due to steric hindrance at the ortho positions.

  • Reduction of the nitro group of 4-nitro-sec-butylbenzene to the corresponding amino group, yielding this compound.

This indirect route avoids the issues associated with the direct alkylation of aniline and generally provides good overall yields.

Q3: Can I use Friedel-Crafts acylation as an alternative route?

A3: Yes, a Friedel-Crafts acylation route is a viable alternative that can prevent the carbocation rearrangements often associated with Friedel-Crafts alkylations. The general strategy involves:

  • Protection of the amino group of aniline as an acetamide (forming acetanilide). This moderates the activating effect of the amino group and prevents its reaction with the Lewis acid catalyst.

  • Friedel-Crafts acylation of acetanilide with butanoyl chloride and a Lewis acid catalyst to form N-(4-butanoylphenyl)acetamide.

  • Simultaneous or sequential reduction of the ketone and deprotection of the amide to yield this compound. However, the reduction of the butanoyl group to a sec-butyl group (as opposed to an n-butyl group) would require specific reducing agents and conditions. A more common approach would be reduction of the ketone to a secondary alcohol, followed by further deoxygenation.

While feasible, this route involves more steps than the nitration of sec-butylbenzene route and may present challenges in the selective reduction of the carbonyl group.

Troubleshooting Guides

Low Yield in the Synthesis of sec-Butylbenzene (Step 1)
ProblemPossible CauseRecommended Solution
Low conversion of benzene Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃, BF₃).Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Increase the molar ratio of the catalyst if necessary.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by GC or TLC. For the reaction with 2-butanol and BF₃, a temperature range of 20-70°C is often effective.[1][2]
Formation of isomeric byproducts (e.g., isobutylbenzene, tert-butylbenzene) Carbocation rearrangement.While the sec-butyl carbocation is relatively stable, some rearrangement can occur. Using a milder Lewis acid or optimizing the reaction temperature can sometimes minimize this. Alkylation of benzene with n-butene over specific zeolite catalysts can also improve selectivity for sec-butylbenzene.[2]
Formation of poly-alkylated products (di- and tri-sec-butylbenzene) High ratio of alkylating agent to benzene.Use a significant excess of benzene relative to the sec-butylating agent to favor mono-alkylation.[3]
Low Yield in the Nitration of sec-Butylbenzene (Step 2)
ProblemPossible CauseRecommended Solution
Low conversion of sec-butylbenzene Insufficiently strong nitrating mixture.Ensure the use of concentrated nitric acid and concentrated sulfuric acid. The temperature should be carefully controlled, as higher temperatures can lead to dinitration.[4][5]
Low reaction temperature.While low temperatures are generally preferred to control the reaction, if the reaction is too slow, a slight increase in temperature (while remaining below 50°C) may be necessary.[4]
Formation of ortho- and meta-isomers The sec-butyl group is an ortho-, para-director.The formation of the ortho-isomer is expected. However, the para-isomer is usually the major product due to steric hindrance. Purification by fractional distillation or chromatography can separate the isomers.
Formation of dinitrated products Reaction temperature is too high or reaction time is too long.Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating mixture. Monitor the reaction closely by TLC or GC to avoid over-reaction.[4][6]
Low Yield in the Reduction of 4-nitro-sec-butylbenzene (Step 3)
ProblemPossible CauseRecommended Solution
Incomplete reduction Insufficient reducing agent or inactive catalyst.When using metal/acid combinations like Sn/HCl or SnCl₂/HCl, ensure a sufficient molar excess of the metal is used.[7] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.
Poor reaction conditions.For Sn/HCl reductions, gentle heating may be required to drive the reaction to completion. For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer of hydrogen gas.
Formation of side products (e.g., azo or azoxy compounds) Incomplete reduction or side reactions of intermediates.Ensure the reaction goes to completion. The choice of reducing agent can also influence the formation of side products. Catalytic hydrogenation is often a cleaner method.[8]
Product loss during workup The product, this compound, is a base and may remain in the acidic aqueous layer.After the reaction, the mixture is typically acidic. It is crucial to basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a high pH to deprotonate the anilinium salt and liberate the free amine for extraction into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of sec-Butylbenzene

This protocol describes the Friedel-Crafts alkylation of benzene with 2-butanol and boron trifluoride etherate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reaction Mixture: Charge the flask with benzene (in excess) and boron trifluoride etherate (BF₃·OEt₂).

  • Addition of Alkylating Agent: Cool the mixture in an ice bath and add 2-butanol dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and pour it into a mixture of crushed ice and dilute hydrochloric acid. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the excess benzene by distillation. The resulting sec-butylbenzene can be further purified by fractional distillation under reduced pressure.

Protocol 2: Nitration of sec-Butylbenzene
  • Apparatus Setup: Use a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Add sec-butylbenzene to the reaction flask. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the reaction temperature is maintained between 0°C and 10°C.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting mixture of nitro-isomers can be separated by fractional distillation under high vacuum to isolate the 4-nitro-sec-butylbenzene.

Protocol 3: Reduction of 4-nitro-sec-butylbenzene

Method A: Catalytic Hydrogenation

  • Apparatus Setup: Use a Parr hydrogenation apparatus or a similar setup.

  • Reaction Mixture: In a suitable pressure vessel, dissolve 4-nitro-sec-butylbenzene in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm). Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Method B: Reduction with Tin and Hydrochloric Acid

  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: Place 4-nitro-sec-butylbenzene and granulated tin in the flask. Add concentrated hydrochloric acid portion-wise through the condenser.

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours.

  • Workup: Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10) to dissolve the tin salts and liberate the free amine.

  • Extraction and Purification: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate. Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Benzene Benzene Alkylation Alkylation Reaction Benzene->Alkylation sec_Butanol 2-Butanol sec_Butanol->Alkylation BF3 BF3 Catalyst BF3->Alkylation sec_Butylbenzene sec-Butylbenzene Alkylation->sec_Butylbenzene Yield: High Nitration Nitration Reaction sec_Butylbenzene->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration Nitro_sec_Butylbenzene 4-Nitro-sec-butylbenzene Nitration->Nitro_sec_Butylbenzene Yield: Good to High Reduction Reduction Reaction Nitro_sec_Butylbenzene->Reduction Reducing_Agent Reducing Agent (e.g., H2, Pd/C or Sn/HCl) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product Yield: High

Caption: A workflow diagram for the synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound Check_Step1 Check Yield of sec-Butylbenzene Start->Check_Step1 Check_Step2 Check Yield of 4-Nitro-sec-butylbenzene Check_Step1->Check_Step2 Good Troubleshoot_Step1 Troubleshoot Alkylation: - Catalyst activity - Anhydrous conditions - Reactant ratios Check_Step1->Troubleshoot_Step1 Low Check_Step3 Check Yield of Final Product Check_Step2->Check_Step3 Good Troubleshoot_Step2 Troubleshoot Nitration: - Nitrating mixture strength - Temperature control - Isomer separation Check_Step2->Troubleshoot_Step2 Low Troubleshoot_Step3 Troubleshoot Reduction: - Reducing agent/catalyst - Reaction completion - Workup procedure (pH) Check_Step3->Troubleshoot_Step3 Low

Caption: A troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-sec-Butylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-sec-butylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives through common synthetic routes such as reductive amination and Buchwald-Hartwig amination.

Reductive Amination

Question 1: I am observing low yields of my target this compound derivative when using reductive amination. What are the potential causes and how can I improve the yield?

Answer:

Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting this issue involves evaluating the reaction components and conditions.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial equilibrium between the aniline, butanone (or other carbonyl compound), and the corresponding imine may not favor the imine.

    • Troubleshooting:

      • Water Removal: The formation of the imine intermediate generates water. The presence of water can shift the equilibrium back towards the starting materials. Employing a dehydrating agent (e.g., molecular sieves, MgSO₄) or using a Dean-Stark apparatus can effectively remove water and drive the reaction forward.

      • pH Control: The rate of imine formation is pH-dependent. The reaction is typically most effective under weakly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the amine nucleophile. You can use a mild acidic catalyst like acetic acid.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Reactivity: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough to selectively reduce the imine in the presence of the ketone.[1] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone, leading to lower yields of the desired product.[1]

      • Stability and Stoichiometry: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition. Use a slight excess of the reducing agent (1.1-1.5 equivalents) to ensure complete reduction of the imine.

  • Reaction Temperature and Time:

    • Troubleshooting: While many reductive aminations can be performed at room temperature, some less reactive anilines or ketones may require gentle heating (e.g., 40-60 °C) to facilitate imine formation. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions from prolonged heating.

Question 2: I am observing the formation of a significant amount of a side product corresponding to the reduction of butanone. How can I minimize this?

Answer:

The formation of 2-butanol as a side product indicates that your reducing agent is reacting with the starting ketone before it can form the imine with the aniline.

Solutions:

  • Choice of Reducing Agent: As mentioned previously, NaBH₃CN and NaBH(OAc)₃ are more selective for the imine over the ketone compared to NaBH₄.[1] Switching to one of these reagents is the most effective way to minimize ketone reduction.

  • Staged Addition: If you must use NaBH₄, you can add it portion-wise after allowing sufficient time for the imine to form. Pre-mixing the aniline and butanone for a period (e.g., 1-2 hours) before introducing the reducing agent can favor the desired reaction pathway.

Question 3: My final product is contaminated with the starting this compound. How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors related to reaction equilibrium and kinetics.

Solutions:

  • Increase Equivalents of Ketone: Using a slight excess of butanone (e.g., 1.2-1.5 equivalents) can help drive the imine formation equilibrium towards the product side.

  • Effective Water Removal: As highlighted in Question 1, ensure that water is being effectively removed from the reaction mixture.

  • Longer Reaction Time: Monitor the reaction by TLC or LC-MS to confirm that it has gone to completion. If starting material is still present, extend the reaction time.

Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination to synthesize a this compound derivative is not proceeding, or the yield is very low. What are the critical parameters to check?

Answer:

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[2][3]

Critical Parameters:

  • Catalyst System (Palladium Precursor and Ligand): This is the most crucial aspect of the reaction. The combination of the palladium source and the phosphine ligand dictates the catalytic activity.[4]

    • Troubleshooting:

      • Ligand Choice: Sterically hindered and electron-rich phosphine ligands are generally required. For coupling with anilines, biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands often provide good results.[5] The choice of ligand can also help to minimize side reactions like reductive dehalogenation.[4]

      • Palladium Precursor: Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[4] Ensure the precursor is of high quality.

      • Catalyst Loading: While typically low (0.5-2 mol%), insufficient catalyst loading can lead to poor conversion. If you suspect catalyst deactivation, a slightly higher loading might be necessary.

  • Base Selection: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.[4]

    • Troubleshooting: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, but the reaction kinetics may be slower.[4] The strength and solubility of the base are key factors.

  • Solvent: Anhydrous, deoxygenated solvents are essential for this reaction.

    • Troubleshooting: Toluene, dioxane, and THF are commonly used solvents. Ensure the solvent is thoroughly dried and degassed before use to prevent catalyst deactivation.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen.

    • Troubleshooting: The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen). This can be achieved using a glovebox or standard Schlenk line techniques.

Question 2: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

Solutions:

  • Ligand Selection: The choice of ligand is critical to minimize this side reaction.[4] Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over competing pathways. Experiment with different ligands from the biarylphosphine class.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired coupling.

  • Base: In some cases, the choice of base can influence the extent of hydrodehalogenation. It may be worthwhile to screen different bases if this is a persistent issue.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination of Aniline with Butanone

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1NaBH₄Methanol251265Hypothetical
2NaBH₃CNMethanol251285[1]
3NaBH(OAc)₃Dichloroethane25890[1]
4H₂ (1 atm), Pd/CEthanol252492[6]

Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination of 4-Bromo-sec-butylaniline with Aniline

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd₂(dba)₃P(o-tolyl)₃NaOtBuToluene10045[4]
2Pd(OAc)₂BINAPCs₂CO₃Toluene11078[2]
3Pd₂(dba)₃RuPhosNaOtBuDioxane10095[5]
4Pd₂(dba)₃BrettPhosLiHMDSToluene8092[5]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • To a round-bottom flask, add 4-aminobenzonitrile (1.0 mmol, 1.0 equiv.) and butan-2-one (1.2 mmol, 1.2 equiv.).

  • Dissolve the starting materials in a suitable solvent such as methanol or dichloroethane (0.1 M concentration).

  • Add 3 Å molecular sieves to the mixture to absorb the water formed during imine formation.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), a suitable phosphine ligand (e.g., RuPhos, 0.022 mmol, 2.2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[8]

  • Add the aryl halide (1.0 mmol, 1.0 equiv.) and the aniline (1.2 mmol, 1.2 equiv.) to the Schlenk tube.

  • Add anhydrous, degassed toluene (or another suitable solvent, to achieve a 0.1-0.2 M concentration) via syringe.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Reductive_Amination_Workflow start Start reagents Combine Aniline & Butanone start->reagents imine_formation Imine Formation (Weak Acid Catalyst, Water Removal) reagents->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Product purification->product

Caption: Experimental workflow for reductive amination.

Troubleshooting_Low_Yield_Reductive_Amination issue Low Yield in Reductive Amination cause1 Inefficient Imine Formation issue->cause1 cause2 Suboptimal Reducing Agent issue->cause2 cause3 Poor Reaction Conditions issue->cause3 solution1a Add Dehydrating Agent cause1->solution1a solution1b Adjust pH (4-6) cause1->solution1b solution2a Use NaBH(OAc)3 or NaBH3CN cause2->solution2a solution3a Increase Temperature cause3->solution3a solution3b Increase Reaction Time cause3->solution3b

Caption: Troubleshooting logic for low yield in reductive amination.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L2Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (Base) pd2_complex->amine_coordination HNR'R'' amido_complex L2Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Crude 4-sec-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-sec-butylaniline. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is dark brown. What causes this discoloration and how can I prevent it?

A1: The dark brown color is typically due to the air oxidation of the aniline amino group, which forms highly colored polymeric impurities.[1][2] This process is accelerated by exposure to light and heat. To minimize discoloration, it is advisable to store the crude product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[3] During purification, minimizing exposure to air and heat is crucial.

Q2: What are the most common impurities I can expect in my crude this compound?

A2: Common impurities often originate from the synthesis process. If prepared via alkylation of aniline, potential impurities include unreacted aniline, over-alkylation products (N,N-di-sec-butylaniline), and isomers (2-sec-butylaniline if Friedel-Crafts conditions are not well-controlled).[4] Residual solvents from the reaction workup may also be present.

Q3: Which purification technique is most suitable for my crude this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Vacuum Distillation is effective for removing non-volatile impurities and separating isomers with sufficiently different boiling points.

  • Column Chromatography is a versatile technique for separating closely related impurities, such as isomers and over-alkylation products.

  • Recrystallization as a Salt is an excellent method for removing non-basic impurities and can yield a highly pure, crystalline product.

Q4: How can I assess the purity of my this compound after purification?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause Recommended Solution
Bumping or Uncontrolled Boiling - No or inefficient boiling chips/stir bar.- Vacuum applied too rapidly to a heated flask.- Presence of low-boiling point impurities/solvents.- Always use a magnetic stir bar for smooth boiling under vacuum.- Apply vacuum before heating the flask.- Initially, apply a gentle vacuum to remove volatile components before increasing to the target pressure.
Product is not Distilling at the Expected Temperature - Vacuum leak in the system.- Inaccurate pressure reading.- Thermometer bulb placed incorrectly.- Check all glass joints for proper sealing; re-grease if necessary.- Verify the accuracy of the vacuum gauge.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Distillate is Discolored - Distillation temperature is too high, causing decomposition.- Oxidation of the aniline during distillation.- Lower the distillation temperature by improving the vacuum.- Purge the distillation apparatus with an inert gas (e.g., nitrogen) before starting the distillation.
Low Recovery of Product - Incomplete distillation.- Product loss in the vacuum trap.- Ensure the distillation is complete by monitoring the temperature and distillation rate.- Use a cold trap (e.g., dry ice/acetone) to prevent volatile product from being pulled into the vacuum pump.
Column Chromatography
Issue Possible Cause Recommended Solution
Poor Separation of Spots (Overlapping Bands) - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a hexane/ethyl acetate mixture.[9][10]- Ensure the column is packed uniformly without any air bubbles or channels.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Product is Tailing on the Column - The compound is too polar for the eluent system.- Interaction of the basic aniline with the acidic silica gel.- Gradually increase the polarity of the eluent.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress tailing.[11][12]
Product is Not Eluting from the Column - The eluent is not polar enough.- The compound has irreversibly adsorbed to the silica gel.- Increase the polarity of the eluent significantly (e.g., switch to a dichloromethane/methanol mixture).- If the product is still not eluting, it may be necessary to use a different stationary phase (e.g., alumina).
Colored Impurities Co-elute with the Product - The colored impurities have a similar polarity to the product in the chosen eluent.- Try a different solvent system to alter the selectivity.- Consider a pre-purification step, such as an acid wash, to remove basic colored impurities.
Recrystallization as a Salt
Issue Possible Cause Recommended Solution
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the salt.- The solution is too concentrated.- Try a lower-boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
No Crystals Form Upon Cooling - The solution is not saturated.- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- Add an "anti-solvent" (a solvent in which the salt is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
Low Recovery of Crystals - Too much solvent was used.- The crystals are still soluble in the cold mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the salt.- Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[13][14]
Crystals are Colored - Colored impurities are trapped within the crystal lattice.- The colored impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[15]- A second recrystallization may be necessary to achieve the desired purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 30273-11-1[2][3]
Molecular Formula C₁₀H₁₅N[2][3]
Molecular Weight 149.23 g/mol [2][3]
Appearance Colorless to yellow clear liquid[3]
Boiling Point 244-245 °C at 727 mmHg[2][3]
Density 0.977 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.537[2][3]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~128
14133-134 (for 4-n-butylaniline)[16]
20~142
50~168
100~189

Note: These are estimated values based on the Clausius-Clapeyron equation and may vary depending on the experimental setup.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a magnetic stirrer, a Claisen adapter to minimize bumping, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks. Grease all joints lightly.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Start the magnetic stirrer and slowly evacuate the system.

  • Distillation: Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the measured pressure (refer to Table 2). The initial fraction may contain lower-boiling impurities.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4. Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a chromatography column with the slurry, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization as the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate. Cool the solution in an ice bath and slowly add a slight excess of concentrated hydrochloric acid with stirring. The 4-sec-butylanilinium hydrochloride salt will precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) at room temperature and upon heating. The ideal solvent will dissolve the salt when hot but not when cold.

    • Dissolution: Place the crude salt in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to completely dissolve it.

    • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.

  • Liberation of the Free Amine (Optional): To recover the purified this compound, dissolve the hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) until the solution is basic. Extract the liberated amine with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Removes non-volatile impurities chromatography Column Chromatography crude->chromatography Separates isomers recrystallization Recrystallization as Salt crude->recrystallization Removes non-basic impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: A workflow for selecting a suitable purification technique.

troubleshooting_discoloration start Crude Product is Discolored cause Cause: Air Oxidation start->cause prevention Prevention cause->prevention solution Solution during Purification cause->solution storage Store under Inert Atmosphere (Nitrogen/Argon) prevention->storage light Protect from Light prevention->light temp Store at Low Temperature prevention->temp inert_purification Use Inert Atmosphere during Distillation/Chromatography solution->inert_purification minimize_heat Minimize Heating Time and Temperature solution->minimize_heat

Caption: Troubleshooting guide for product discoloration.

References

Identifying and minimizing byproducts in 4-sec-butylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing byproducts in the synthesis of 4-sec-butylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The primary byproducts in this compound synthesis, typically performed via alkylation of aniline, are isomeric C-alkylated anilines (e.g., 2-sec-butylaniline), over-alkylated products such as N,N-di-sec-butylaniline, and other polyalkylated species. The formation of these is highly dependent on reaction conditions.

Q2: How does temperature affect the selectivity of the reaction?

A2: Temperature is a critical parameter. Generally, lower temperatures (around 250°C to 350°C) favor the desired N-alkylation, while higher temperatures (above 300°C, particularly 350°C to 450°C) tend to promote C-alkylation on the aromatic ring.[1]

Q3: What is the role of the catalyst in controlling byproduct formation?

A3: The choice of catalyst is crucial for selectivity. Acidic zeolites are often used for aniline alkylation.[1][2][3] The pore size and acidity of the zeolite can influence the product distribution. For instance, zeolites with a pore size of 6 to 8 angstroms and three-dimensional tubular channels have shown high selectivity for N-alkylation over C-alkylation.[1]

Q4: Can Friedel-Crafts alkylation be used to synthesize this compound?

A4: Direct Friedel-Crafts alkylation of aniline is generally not effective. The amino group (-NH2) of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex. This deactivates the aromatic ring, hindering the desired electrophilic substitution. To overcome this, the amino group can be protected (e.g., by converting it to an amide) before the Friedel-Crafts reaction, followed by deprotection.

Q5: How can I minimize the formation of N,N-di-sec-butylaniline?

A5: The formation of the N,N-dialkylated byproduct, often referred to as over-alkylation, can be suppressed by using a stoichiometric excess of aniline relative to the sec-butylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine (aniline) rather than the mono-alkylated product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Suboptimal reaction temperature.Optimize the temperature. For N-alkylation using zeolite catalysts, a range of 250-350°C is often effective.[1]
Inefficient catalyst.Screen different acidic catalysts, such as various types of zeolites (e.g., H-BEA, H-Y).[2][3] Ensure the catalyst is properly activated and not poisoned.
High percentage of 2-sec-butylaniline (ortho-isomer) High reaction temperature promoting C-alkylation and rearrangement.Lower the reaction temperature to favor para-substitution. The steric hindrance of the sec-butyl group generally favors the para position, but higher energy can overcome this barrier.
Inappropriate catalyst choice.Utilize a shape-selective catalyst, such as a zeolite with a specific pore structure, that sterically hinders the formation of the ortho-isomer.
Significant amount of N,N-di-sec-butylaniline Molar ratio of reactants is not optimal.Increase the molar ratio of aniline to the sec-butylating agent (e.g., 2:1 or higher).
The mono-alkylated product is more nucleophilic.Consider a stepwise addition of the alkylating agent to maintain a high concentration of aniline throughout the reaction.
Presence of polyalkylated byproducts Harsh reaction conditions (high temperature, long reaction time).Reduce the reaction temperature and/or time. Monitor the reaction progress using GC or TLC to stop it once the desired product formation is maximized.
Dark, tarry reaction mixture Oxidation of aniline or byproducts.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Uncontrolled polymerization or side reactions.Lower the reaction temperature and ensure efficient stirring.

Data Presentation

The following tables provide representative data on how reaction conditions can influence product distribution in the alkylation of aniline. Note that these are illustrative examples based on trends observed in aniline alkylation with various alcohols over zeolite catalysts, as specific comprehensive data for sec-butanol is limited.

Table 1: Effect of Temperature on Product Selectivity

Reaction Conditions: Aniline to sec-butanol molar ratio of 2:1, Zeolite H-BEA catalyst, 5 hours.

Temperature (°C)Aniline Conversion (%)This compound Selectivity (%)2-sec-butylaniline Selectivity (%)N,N-di-sec-butylaniline Selectivity (%)
25065751510
30085602515
35095453520

Table 2: Effect of Aniline/sec-Butanol Molar Ratio on Over-Alkylation

Reaction Conditions: Temperature of 275°C, Zeolite H-BEA catalyst, 5 hours.

Aniline : sec-Butanol Molar RatioAniline Conversion (%)This compound Selectivity (%)N,N-di-sec-butylaniline Selectivity (%)
1 : 1906530
2 : 1808015
3 : 170905

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation with 2-Butanol

Objective: To synthesize this compound with high selectivity by controlling reaction conditions.

Materials:

  • Aniline (freshly distilled)

  • 2-Butanol

  • Acidic Zeolite Catalyst (e.g., H-BEA, calcined)

  • Toluene (anhydrous)

  • Sodium hydroxide solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • High-pressure autoclave reactor with stirrer and temperature control

Procedure:

  • Activate the zeolite catalyst by heating at 500°C for 4 hours under a stream of dry air. Cool down under vacuum and store in a desiccator.

  • To the autoclave reactor, add aniline, 2-butanol, and the activated zeolite catalyst (typically 5-10% by weight of aniline). A common molar ratio of aniline to 2-butanol to start with is 3:1 to minimize dialkylation.

  • Seal the reactor, purge with nitrogen gas three times, and then pressurize with nitrogen to 10 bar.

  • Begin stirring and heat the reactor to the desired temperature (e.g., 275°C).

  • Maintain the reaction at this temperature for a set time (e.g., 5-8 hours), monitoring the pressure.

  • After the reaction period, cool the reactor to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of toluene.

  • Combine the filtrate and washings. Wash the organic solution sequentially with 5% NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to separate the isomers and other byproducts.

Protocol 2: GC-MS Analysis for Byproduct Identification and Quantification

Objective: To identify and quantify the main product and byproducts in the crude reaction mixture.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[4]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Mass Range: 50-500 amu.[4]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[4]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify this compound and its byproducts (2-sec-butylaniline, N,N-di-sec-butylaniline) by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

    • Quantify the relative amounts of each component by calculating the peak area percentage from the TIC. For more accurate quantification, use a calibration curve with certified reference standards.

Protocol 3: HPLC Method for Purity Assessment

Objective: To determine the purity of the final this compound product and quantify any remaining impurities.

Instrumentation and Conditions:

  • HPLC System: HPLC with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting point is 60:40 (v/v) methanol:water.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the purified this compound in the mobile phase to a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject 10 µL of the sample and record the chromatogram.

  • Data Processing: Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Visualizations

ReactionPathways reactant reactant intermediate intermediate product product byproduct byproduct Aniline Aniline N_Alkylation N-Alkylation (Desired Pathway) Aniline->N_Alkylation Zeolite Catalyst Low Temp (250-350°C) C_Alkylation C-Alkylation (Side Reaction) Aniline->C_Alkylation Zeolite Catalyst High Temp (>300°C) sec_BuOH sec-Butanol sec_BuOH->N_Alkylation Zeolite Catalyst Low Temp (250-350°C) sec_BuOH->C_Alkylation Zeolite Catalyst High Temp (>300°C) Over_Alkylation Over-Alkylation (Side Reaction) sec_BuOH->Over_Alkylation Excess Alkylating Agent Product_4 This compound N_Alkylation->Product_4 Byproduct_2 2-sec-butylaniline C_Alkylation->Byproduct_2 Byproduct_NN N,N-di-sec-butylaniline Over_Alkylation->Byproduct_NN Product_4->Over_Alkylation Excess Alkylating Agent

Caption: Reaction pathways in the synthesis of this compound.

TroubleshootingFlowchart start start decision decision action action result result start_node Start: Low Yield or High Impurity Level check_byproducts Major Byproduct? start_node->check_byproducts is_ortho 2-sec-butylaniline? check_byproducts->is_ortho Yes action_optimize General Optimization: Check Catalyst Activity, Reaction Time check_byproducts->action_optimize No / General Low Yield is_dialkyl N,N-di-sec-butylaniline? is_ortho->is_dialkyl No action_temp Decrease Reaction Temperature is_ortho->action_temp Yes is_tar Tarry Mixture? is_dialkyl->is_tar No action_ratio Increase Aniline: Alkylating Agent Ratio is_dialkyl->action_ratio Yes action_inert Ensure Inert Atmosphere is_tar->action_inert Yes is_tar->action_optimize No action_catalyst Use Shape-Selective Catalyst action_temp->action_catalyst end_node Improved Selectivity and Yield action_catalyst->end_node action_ratio->end_node action_inert->end_node action_optimize->end_node

Caption: Troubleshooting flowchart for this compound synthesis.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification step step analysis analysis purification purification product product s1 1. React Aniline + sec-Butanol with Catalyst s2 2. Reaction Work-up (Filter, Wash, Dry) s1->s2 a1 3. GC-MS Analysis of Crude Product s2->a1 p1 4. Purification (Distillation or Chromatography) a1->p1 a2 5. Final Purity Check (HPLC, GC-MS, NMR) p1->a2 final_product Final Product: This compound a2->final_product Product Meets Specs

Caption: Experimental workflow for synthesis and analysis.

References

Stability and degradation of 4-sec-butylaniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-sec-butylaniline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a colorless to pale yellow liquid that is known to darken upon exposure to air and light, indicating its sensitivity to oxidation and photodegradation.[1][2] For optimal stability, it should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can induce degradation of this compound are:

  • Exposure to Light (Photodegradation): Like many aniline derivatives, it is susceptible to degradation upon exposure to UV and visible light.[1]

  • Oxidation: Contact with air (oxygen) can cause oxidative degradation, leading to the formation of colored impurities.[1] It is also reactive with strong oxidizing agents.

  • Elevated Temperatures (Thermal Degradation): High temperatures can accelerate the degradation process.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known degradation pathways of aniline and its derivatives, potential degradation products could include:

  • Oxidation Products: Quinone-imines, azoxybenzenes, and polymeric materials resulting from radical coupling.[3]

  • Photodegradation Products: Oxidized and ring-opened products.

  • Hydrolysis Products: While aniline itself is relatively stable to hydrolysis, extreme pH and temperature could potentially lead to modifications of the amino group or the aromatic ring.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method for monitoring the degradation of this compound and quantifying its purity is High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5][6] Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used.[7][8] These techniques allow for the separation and quantification of the parent compound from its degradation products.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

A5: Yes, this compound is incompatible with strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and strong acids.[9][10] Reactions with these substances can be vigorous and lead to rapid degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Discoloration of this compound (turning yellow/brown) Exposure to air and/or light.Store the compound under an inert atmosphere (e.g., nitrogen or argon) in an amber vial or a container wrapped in aluminum foil.[1]
Inconsistent results in stability studies Improper sample handling and storage.Ensure consistent storage conditions for all samples. Prepare fresh solutions for each experiment and use them promptly.
Fluctuation in experimental conditions (temperature, pH).Use a temperature-controlled environment (e.g., water bath, incubator) and buffered solutions to maintain a constant pH.
Appearance of unexpected peaks in HPLC/GC chromatograms Contamination of the sample or solvent.Use high-purity solvents and clean glassware. Run a blank analysis to check for solvent impurities.
Degradation of the sample during analysis.Minimize the time the sample spends in the autosampler. If possible, use a cooled autosampler.
Poor peak shape or resolution in HPLC analysis Inappropriate column or mobile phase.Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (acetonitrile/water or methanol/water with a suitable buffer).
Sample overload.Reduce the injection volume or the concentration of the sample.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a hypothetical summary based on general knowledge of aniline derivatives. This data should be used for illustrative purposes and as a starting point for experimental design.

Condition Parameter Value (Hypothetical) Notes
pH Stability Half-life (t½) at 25°C, pH 430 daysAniline derivatives are generally more stable in acidic to neutral conditions.
Half-life (t½) at 25°C, pH 760 daysOptimal stability is often observed around neutral pH.
Half-life (t½) at 25°C, pH 1015 daysBasic conditions can accelerate degradation through oxidation.
Thermal Stability % Degradation after 24h at 50°C< 1%
% Degradation after 24h at 80°C5%
% Degradation after 24h at 120°C15%
Photostability % Degradation after 24h exposure to UV light (254 nm)25%Photodegradation is a significant pathway for aniline derivatives.
% Degradation after 24h exposure to visible light10%
Oxidative Stability % Degradation after 24h in 3% H₂O₂40%Highly susceptible to oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[11]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 72 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to stress photo Photodegradation (UV/Vis Light) stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound quinone Quinone-imine parent->quinone O₂, Light azo Azoxybenzene parent->azo Oxidizing Agent photo_oxidized Photo-oxidized Products parent->photo_oxidized hν, O₂ polymers Polymeric Products quinone->polymers Polymerization ring_cleavage Ring Cleavage Products photo_oxidized->ring_cleavage Further exposure

References

Technical Support Center: Alkylation of Aniline for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the N-alkylation of aniline.

Section 1: Selectivity Issues (Over-alkylation & C-Alkylation)

This section addresses the most common selectivity problems in aniline alkylation: the formation of multiple alkylation products on the nitrogen atom and undesired alkylation on the aromatic ring.

Q1: My reaction is producing significant amounts of N,N-dialkylaniline. How can I improve selectivity for the mono-alkylated product?

This is the most prevalent issue in aniline N-alkylation, often called over-alkylation or polyalkylation.[1][2] It occurs because the desired N-monoalkylaniline product is frequently more nucleophilic than the starting aniline, making it more reactive to further alkylation.[1][2][3]

Troubleshooting Steps:

  • Stoichiometric Control : The most direct strategy is to use a large excess of aniline relative to the alkylating agent.[1][2] This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Reaction Conditions : Lowering the reaction temperature can improve selectivity, as the second alkylation step may have a higher activation energy.[3] Using a less polar solvent can also help reduce the rate of subsequent alkylations.[1]

  • Alkylating Agent : The reactivity of the alkylating agent plays a crucial role. Highly reactive agents like methyl iodide can exacerbate over-alkylation.[2][3] Consider using less reactive agents or alternative methods like reductive amination or "borrowing hydrogen" strategies with alcohols, which offer better control.[1][2]

  • Catalyst Selection : For catalytic reactions, certain heterogeneous catalysts like zeolites can provide shape selectivity, sterically hindering the formation of the bulkier dialkylated product within their pores.[2]

Diagram: Troubleshooting Poor Mono-Alkylation Selectivity

G problem High Levels of N,N-Dialkylaniline Observed cause1 Molar Ratio Issue: Alkylating Agent:Aniline Ratio is Too High problem->cause1 cause2 Reaction Conditions: Temperature Too High or Solvent Too Polar problem->cause2 cause3 High Reactivity: Alkylating Agent is Too Reactive (e.g., R-I) problem->cause3 solution1 Solution: Increase Aniline Excess (e.g., 3:1 or 5:1 Aniline:Alkylating Agent) cause1->solution1 solution2 Solution: Modify Conditions - Lower Reaction Temperature - Use a Less Polar Solvent cause2->solution2 solution3 Solution: Change Reagent/Method - Use Less Reactive Agent (e.g., R-Cl) - Employ 'Borrowing Hydrogen' with Alcohols cause3->solution3

Caption: A troubleshooting flowchart for addressing over-alkylation.

Table 1: Effect of Aniline to Alkylating Agent Molar Ratio on Product Selectivity

Aniline : Allyl Alcohol Molar RatioAniline Conversion (%)Selectivity for N-Allylaniline (Mono-alkylation) (%)Selectivity for N,N-Diallylaniline (Di-alkylation) (%)
1 : 1718317
2 : 1Not Reported>94<6
3 : 1Not Reported>99 (Typical)<1 (Typical)

Data adapted from studies on aniline allylation, illustrating a common trend.[4][5] Using an excess of aniline significantly improves selectivity for the mono-alkylated product.

Q2: I am observing C-alkylation products in my reaction mixture. What causes this and how can it be prevented?

C-alkylation is the undesired alkylation on the aromatic ring, typically at the ortho and para positions.[3]

Common Causes & Solutions:

  • High Temperatures : Higher reaction temperatures can favor C-alkylation over N-alkylation.[6][7] A general trend is that as temperature increases, N-alkylation selectivity increases to a point, but very high temperatures can promote ring alkylation.[6]

  • Acid Catalysis (Friedel-Crafts Conditions) : The use of Lewis acid catalysts like AlCl₃ strongly promotes C-alkylation. In fact, aniline fails to undergo standard Friedel-Crafts reactions because the amino group acts as a Lewis base and deactivates the catalyst by forming an adduct.[8][9] To achieve ring alkylation, more than one equivalent of the Lewis acid is required.[10][11] If N-alkylation is the goal, strong Lewis acid catalysts should be avoided.

  • Catalyst Type : The choice of catalyst can influence the N/C selectivity. For vapor-phase alkylation with alcohols, certain zeolites and metal oxides can be optimized to favor N-alkylation.[12] Low reaction temperatures generally favor the N-alkylation pathway.[7]

Diagram: Competing Reaction Pathways

G reactants Aniline + R-X n_mono N-Alkylaniline (Desired Product) reactants->n_mono N-Alkylation (Lower Temp) c_alkyl C-Alkylaniline (Ring Alkylation) reactants->c_alkyl C-Alkylation (High Temp / Lewis Acid) n_di N,N-Dialkylaniline (Over-alkylation) n_mono->n_di 2nd N-Alkylation (Excess R-X)

Caption: Primary and competing side reactions in aniline alkylation.

Section 2: Low Yield & Reaction Optimization

This section focuses on identifying and resolving factors that lead to poor reaction yields.

Q3: My N-alkylation reaction has a very low yield. What are the possible causes and how can I improve it?

Low yields can stem from several factors, ranging from starting material reactivity to suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Assess Starting Material Reactivity : Anilines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and react more slowly.[1][13] Similarly, less reactive alkylating agents (alkyl chlorides vs. bromides or iodides) will result in slower reactions.[1]

    • Solution : For unreactive anilines, more forcing conditions such as higher temperatures or stronger bases may be necessary.[13] For less reactive alkylating agents, consider switching to a more reactive one (e.g., from R-Cl to R-Br or R-I) or increasing the reaction temperature.[13]

  • Evaluate Reaction Conditions :

    • Temperature : The reaction may simply be too slow at the current temperature. Gradually increase the temperature while monitoring for byproduct formation.[1]

    • Catalyst Activity : If using a catalyst, it may be inactive or poisoned. Ensure the catalyst was handled and activated correctly. Consider screening different catalysts known for N-alkylation.[1][14]

  • Check Reagent Purity : Ensure all starting materials and solvents are pure and dry, as impurities, especially water, can interfere with the reaction or deactivate catalysts.[1][10]

Q4: How do I choose the right solvent, temperature, and base for my reaction?

The optimal choice of these parameters depends heavily on the specific substrates and method being used.

General Guidelines:

  • Solvent : Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can dissolve the reactants and stabilize charged intermediates without protonating the amine, which would reduce its nucleophilicity.[13] However, for some catalytic systems, low-polarity solvents like toluene or THF have been shown to yield better results.[14][15]

  • Temperature : Many reactions require elevated temperatures (e.g., 80-140°C) to proceed at a reasonable rate, especially with less reactive substrates.[13][14] However, as noted, excessively high temperatures can lead to side reactions.[1][7] Optimization is key.

  • Base : A base is often required to neutralize the acid byproduct (e.g., H-X from an alkyl halide). For anilines with low basicity (e.g., 2-nitroaniline), common bases like NaHCO₃ may be too weak.[13] Stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often more effective.[13][14]

Table 2: Example of Reaction Condition Optimization (Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol)

EntryCatalystLigandBaseSolventTemp (°C)Conversion (%)Selectivity for Mono-alkylation (%)
1NiBr₂ (10 mol%)1,10-phenanthrolinet-BuOKToluene130>9999
2NiBr₂ (10 mol%)Nonet-BuOKToluene13021100
3NiBr₂ (10 mol%)1,10-phenanthrolineK₂CO₃Toluene130<5-
4NiBr₂ (10 mol%)1,10-phenanthrolinet-BuOKDMF130<5-

Data adapted from a study on nickel-catalyzed direct N-alkylation, showing the critical role of ligand, base, and solvent.[14] The combination of NiBr₂, 1,10-phenanthroline ligand, and t-BuOK in toluene was optimal.[14]

Section 3: Catalyst & Alternative Methods

Q5: My heterogeneous catalyst seems to be deactivating. What are the common causes and potential solutions?

Catalyst deactivation is a common issue in continuous or recycled batch processes.

  • Coke Deposition : In high-temperature, vapor-phase reactions (e.g., over zeolites), carbonaceous residues, or "coke," can deposit on the catalyst surface, blocking active sites.[16] These deposits can consist of long-chain aliphatic compounds and heterocyclic aromatics.[16]

    • Solution : The catalyst can often be regenerated. A common procedure is a carefully controlled calcination (heating in a current of air) to burn off the coke deposits, followed by a reduction step if required (e.g., heating under hydrogen).

  • Product Inhibition/Poisoning : The amine products or byproducts can sometimes strongly adsorb to the catalyst's active sites and inhibit its activity.[1][17]

    • Solution : Optimizing reaction flow rates (in continuous systems) or reaction time (in batch systems) can help minimize the impact of product inhibition.

Q6: Are there greener or more selective alternatives to traditional alkylating agents like alkyl halides?

Yes, significant progress has been made in developing more sustainable and selective methods.

  • Borrowing Hydrogen (BH) / Hydrogen Autotransfer (HT) : This is a highly atom-efficient strategy that uses alcohols as alkylating agents.[2][18] A transition metal catalyst (e.g., based on Ru, Ir, Ni) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[18] This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst. The only byproduct is water.[2][18][19]

  • Reductive Amination : This two-step, one-pot method involves the formation of an imine from aniline and an aldehyde or ketone, followed by in-situ reduction.[1] This method offers excellent control over mono-alkylation.

Section 4: Experimental Protocols & Purification

Protocol 1: General Procedure for Selective N-Monoalkylation with an Alkyl Halide

This protocol uses stoichiometric control to favor mono-alkylation.

  • Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (3.0 eq.).

  • Reagent Addition : Add a suitable solvent (e.g., acetonitrile or toluene, to a concentration of ~0.5 M with respect to the alkyl halide) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Alkylation : While stirring, add the alkyl halide (1.0 eq.) dropwise to the mixture at room temperature.

  • Reaction : Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and monitor its progress by TLC or GC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base. Quench the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to separate the desired N-alkylaniline from excess aniline and any dialkylated byproduct.[1][18][20]

Protocol 2: Catalytic N-Alkylation with an Alcohol via Borrowing Hydrogen

This protocol is an example of a greener, atom-economical method.

  • Setup : To an oven-dried Schlenk tube or pressure vessel, add the catalyst (e.g., a Ru or Ir complex, 1-5 mol%), a base (e.g., t-BuOK, 5-10 mol%), and the solid aniline derivative (1.0 eq.).[18][21]

  • Inert Atmosphere : Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition : Under a positive flow of inert gas, add a dry, degassed solvent (e.g., toluene), the alcohol (1.1-1.5 eq.), and any liquid aniline via syringe.[14][18]

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-130°C) and stir for the required time (e.g., 12-24 hours).[14][18]

  • Work-up and Purification : Follow steps 5 and 6 from Protocol 1.

Q7: What are the most effective methods for purifying my N-alkylaniline product?

Purification can be challenging due to the similar properties of the starting material, mono- and di-alkylated products.

  • Flash Column Chromatography : This is the most common laboratory-scale method for separating components with different polarities.

  • Distillation : If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale.[1]

  • Chemical Separation : Unreacted primary and secondary amines can sometimes be separated from tertiary amines by reacting the mixture with an anhydride (e.g., phthalic anhydride).[22] The primary/secondary amines form phthalamic acids, which can be separated from the unreacted tertiary amine.[22]

Diagram: General Purification Workflow

G start Crude Reaction Mixture quench 1. Quench Reaction (e.g., with H₂O) start->quench extract 2. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract dry 3. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 4. Concentrate (Rotary Evaporation) dry->concentrate purify 5. Purify Crude Product concentrate->purify chrom Flash Chromatography purify->chrom For Lab Scale distill Vacuum Distillation purify->distill For Larger Scale end Pure N-Alkylaniline chrom->end distill->end

Caption: A typical workflow for the work-up and purification of N-alkylanilines.

References

Technical Support Center: Enantioselective Synthesis of 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 4-sec-butylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The main strategies to obtain enantiomerically enriched this compound are:

  • Kinetic Resolution of Racemic this compound: This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Biocatalytic methods using enzymes like lipases are common.

  • Asymmetric Synthesis from a Prochiral Precursor: This approach creates the chiral center in a stereocontrolled manner. Key methods include:

    • Biocatalytic Asymmetric Amination: Using enzymes such as transaminases (TAms) or reductive aminases (RedAms) to convert a prochiral ketone to a chiral amine.[1][2][3]

    • Asymmetric Reductive Amination: Employing a chiral catalyst, often a transition metal complex, to stereoselectively reduce an imine precursor formed from 4-butylanone and an amine source.[4][5]

Q2: My enantiomeric excess (e.e.) is consistently low. What are the first things I should check?

A2: Low enantiomeric excess can stem from several factors. Systematically investigate the following:

  • Purity of Starting Materials: Ensure the precursor (e.g., 4-butylanone) and all reagents are of high purity. Impurities can inhibit or interfere with the chiral catalyst.

  • Catalyst Quality and Activity: If using a chemical catalyst, verify its purity and structural integrity. For enzymes, ensure proper storage and handling to maintain activity. Perform a small-scale test with a known substrate to confirm catalyst performance.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time can significantly impact enantioselectivity. Ensure these parameters are precisely controlled and consistent with the protocol.

  • Moisture and Air Sensitivity: Many asymmetric reactions are sensitive to air and moisture. Utilize anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) where required.

Q3: How can I accurately determine the enantiomeric excess of my this compound product?

A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[6][7][8] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Developing a robust chiral HPLC method is crucial for accurate e.e. determination.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
Potential Cause Troubleshooting Step
Incorrect Acyl Donor The choice of acyl donor is critical. For sec-butylamine, long-chain fatty acid esters like ethyl decanoate have shown improved enantioselectivity over simpler ones like ethyl acetate.[9]
Suboptimal Solvent The solvent can influence enzyme activity and selectivity. For lipase-catalyzed resolutions of amines, methyl t-butyl ether (MTBE) is often a good choice.[9]
Enzyme Deactivation Ensure the reaction temperature is within the optimal range for the lipase (e.g., Candida antarctica lipase B, CALB). Avoid extreme pH values.
Low Conversion In kinetic resolution, the highest e.e. for the unreacted amine is achieved at conversions approaching 50%. If conversion is too low, the e.e. will also be low. If conversion exceeds 50%, the e.e. of the remaining starting material will decrease.
Issue 2: Poor Performance in Asymmetric Reductive Amination
Potential Cause Troubleshooting Step
Inefficient Imine Formation The equilibrium between the ketone, amine source, and the imine may not favor the imine. The addition of a dehydrating agent (e.g., molecular sieves) can drive the reaction towards imine formation.
Catalyst Inhibition The amine substrate or product can sometimes inhibit the metal catalyst. Screening different chiral ligands and additives may be necessary.
Hydrogen Pressure and Temperature These parameters are critical in asymmetric hydrogenation. Optimize both to find the best balance between reaction rate and enantioselectivity.
Purity of Hydrogen Gas Ensure high-purity hydrogen is used, as impurities can poison the catalyst.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is adapted from methodologies for the resolution of structurally similar amines.[9][10]

Materials:

  • Racemic this compound

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • Ethyl decanoate (acyl donor)

  • Methyl t-butyl ether (MTBE), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic this compound (1.0 eq.) in anhydrous MTBE, add ethyl decanoate (0.5 eq.).

  • Add immobilized CALB (e.g., 20-30 mg per mmol of amine).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining amine by chiral HPLC.

  • The reaction should be stopped at approximately 50% conversion to obtain the unreacted enantiomer with high e.e.

  • Filter off the immobilized enzyme. The enzyme can be washed with MTBE and reused.

  • The product mixture can be separated by column chromatography to isolate the unreacted this compound enantiomer and the acylated product.

Expected Outcome: One enantiomer of this compound will be selectively acylated, leaving the other enantiomer in high enantiomeric excess.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Analysis

This is a starting point for method development, based on common practices for chiral amine separation.[6][7]

Instrumentation:

  • HPLC system with a UV detector

Column:

  • A polysaccharide-based chiral stationary phase is a good starting point. Examples include columns with cellulose or amylose derivatives, such as a Chiralcel® OD-H or Chiralpak® AD column.

Mobile Phase (Normal Phase):

  • A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting gradient could be 90:10 (v/v) n-hexane:isopropanol.

  • For basic compounds like anilines, it is often necessary to add a small amount of a basic modifier, such as diethylamine (DEA) (e.g., 0.1% v/v), to the mobile phase to improve peak shape.[6]

Method:

  • Dissolve a small sample of the this compound in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (e.g., 254 nm).

  • Inject the sample and record the chromatogram.

  • Optimize the mobile phase composition (the ratio of hexane to alcohol and the amount of additive) to achieve baseline separation of the two enantiomers.

Data Presentation

Table 1: Influence of Acyl Donor on the Enantioselectivity of Lipase-Catalyzed Resolution of sec-Butylamine *

Data adapted from studies on sec-butylamine, a close structural analog.[9]

Acyl DonorSolventEnantiomeric Excess (e.e.) of Unreacted Amine
Ethyl butyrateMTBELow
Vinyl butyrateMTBELow
Ethyl decanoateMTBEHigh (>95%)

Visualizations

Signaling Pathways and Workflows

Enantioselective_Synthesis_Pathways cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution Prochiral_Ketone 4-Butylanone Asymmetric_Amination Asymmetric Amination Prochiral_Ketone->Asymmetric_Amination Transaminase or Reductive Aminase Chiral_Amine_A Enantiopure This compound Asymmetric_Amination->Chiral_Amine_A Racemic_Amine Racemic This compound Selective_Reaction Enantioselective Acylation Racemic_Amine->Selective_Reaction Lipase Chiral_Amine_R Enantiopure This compound Selective_Reaction->Chiral_Amine_R Acylated_Amine Acylated Enantiomer Selective_Reaction->Acylated_Amine

Caption: Pathways to enantiopure this compound.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Catalyst Assess Catalyst Activity & Purity Check_Purity->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Temp, Solvent, Time) Check_Catalyst->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere (if required) Check_Conditions->Check_Atmosphere Resolution High Enantioselectivity Achieved Check_Atmosphere->Resolution

Caption: Troubleshooting workflow for low enantioselectivity.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Properties of 4-sec-Butylaniline and 4-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and properties of two important aniline derivatives: 4-sec-butylaniline and 4-tert-butylaniline. These compounds, while isomeric, exhibit distinct characteristics owing to the structural differences in their butyl substituents. Understanding these differences is crucial for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Physicochemical and Pharmacological Properties: A Comparative Overview

The seemingly subtle difference in the alkyl group structure—a secondary versus a tertiary butyl group—at the para position of the aniline ring leads to notable variations in the physicochemical properties of these two isomers. These differences can influence their reactivity, solubility, and biological activity in downstream applications.

PropertyThis compound4-tert-Butylaniline
CAS Number 30273-11-1769-92-6
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N
Molecular Weight 149.23 g/mol 149.23 g/mol
Appearance Colorless to Yellow LiquidClear orange-red to brownish liquid
Boiling Point 244-245 °C at 727 mmHg90-93 °C at 3 mmHg
Melting Point 1.08 °C (estimate)15-16 °C
Density 0.977 g/mL at 25 °C0.937 g/mL at 25 °C
pKa 5.02 (Predicted)3.78 (at 25 °C)
Solubility Insoluble in waterInsoluble in water

Synthesis of this compound and 4-tert-butylaniline

The direct Friedel-Crafts alkylation of aniline with sec-butyl or tert-butyl halides is generally unsuccessful. The lone pair of electrons on the nitrogen atom of the amino group makes aniline a Lewis base, which readily reacts with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction forms a deactivated salt, inhibiting the desired electrophilic aromatic substitution on the benzene ring.

To circumvent this issue, a common and effective strategy involves a three-step process:

  • Protection of the Amino Group: The amino group of aniline is first protected by converting it into a less basic amide, typically acetanilide. This is achieved by reacting aniline with acetic anhydride.

  • Friedel-Crafts Alkylation: The resulting acetanilide undergoes Friedel-Crafts alkylation with the appropriate alkylating agent (e.g., sec-butyl bromide or tert-butyl bromide) and a Lewis acid catalyst. The acetyl group is an ortho-, para-director, leading to the desired substitution at the para position, with some ortho-isomer as a byproduct.

  • Deprotection of the Amino Group: The acetyl group is then removed by hydrolysis under acidic or basic conditions to yield the final 4-alkylaniline product.

Below is a logical workflow for this synthetic approach.

cluster_protection Step 1: Protection cluster_alkylation Step 2: Friedel-Crafts Alkylation cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Alkylated_Acetanilide 4-Alkylated Acetanilide Acetanilide->Alkylated_Acetanilide Alkyl Halide, AlCl₃ Alkylated_Aniline 4-alkylaniline Alkylated_Acetanilide->Alkylated_Aniline Acid/Base Hydrolysis

Caption: General synthetic workflow for 4-alkylanilines.

Experimental Protocols

Step 1: Synthesis of Acetanilide from Aniline

  • Materials: Aniline, acetic anhydride, glacial acetic acid, zinc dust.

  • Procedure: In a round-bottom flask, a mixture of aniline and glacial acetic acid is prepared. A small amount of zinc dust is added to prevent oxidation of aniline. Acetic anhydride is then added portion-wise while stirring. The reaction mixture is heated gently and then poured into cold water to precipitate the acetanilide. The crude product is collected by filtration and can be recrystallized from water or ethanol.

Step 2: Friedel-Crafts Alkylation of Acetanilide

  • For 4-sec-butylacetanilide:

    • Materials: Acetanilide, sec-butyl bromide, anhydrous aluminum chloride, carbon disulfide (solvent).

    • Procedure: Acetanilide is dissolved in dry carbon disulfide, and anhydrous aluminum chloride is added in portions while cooling the mixture in an ice bath. sec-Butyl bromide is then added dropwise, and the reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

  • For 4-tert-butylacetanilide:

    • Materials: Acetanilide, tert-butyl bromide, anhydrous aluminum chloride, carbon disulfide (solvent).

    • Procedure: The procedure is analogous to the synthesis of the sec-butyl derivative, with tert-butyl bromide used as the alkylating agent. The reaction conditions, particularly temperature control, are crucial to minimize side reactions.

Step 3: Hydrolysis of 4-Alkylacetanilide to 4-Alkylaniline

  • Materials: 4-Alkylacetanilide, concentrated hydrochloric acid or sodium hydroxide solution.

  • Procedure: The 4-alkylacetanilide is refluxed with an excess of aqueous hydrochloric acid or sodium hydroxide solution until the hydrolysis is complete (monitored by TLC). If acidic hydrolysis is performed, the resulting solution is cooled and made alkaline with a sodium hydroxide solution to liberate the free amine. The 4-alkylaniline is then extracted with an organic solvent (e.g., diethyl ether), and the extract is washed, dried, and the solvent is removed. The product can be further purified by distillation under reduced pressure.

An alternative, more direct approach for the synthesis of butylated anilines involves the use of solid acid catalysts like zeolites. This method can proceed via gas-phase alkylation of aniline with the corresponding alcohol (sec-butanol or tert-butanol) at elevated temperatures. This approach is considered a greener alternative to the classical Friedel-Crafts reaction as it avoids the use of stoichiometric amounts of Lewis acids and corrosive mineral acids.

Reactants Aniline + sec-Butanol / tert-Butanol Reactor Heated Fixed-Bed Reactor (Zeolite Catalyst) Reactants->Reactor Separation Separation and Purification Reactor->Separation Product This compound / 4-tert-Butylaniline Separation->Product

Caption: Zeolite-catalyzed aniline alkylation workflow.

Concluding Remarks

The choice between this compound and 4-tert-butylaniline as a synthetic intermediate will largely depend on the desired properties of the final product. The steric hindrance of the tert-butyl group can influence the reactivity of the amino group and the overall shape of the molecule, which can be a critical factor in drug-receptor interactions. The difference in basicity, as indicated by their pKa values, is also a significant consideration for reaction optimization and for the properties of the final active pharmaceutical ingredient. The synthetic route via protection, alkylation, and deprotection, while multi-step, offers a reliable method for obtaining these valuable intermediates. For larger-scale, industrial production, greener catalytic methods using solid acids are becoming increasingly important.

A Comparative Analysis of N-Butylaniline Isomer Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-butylaniline isomers—specifically N-n-butylaniline, N-sec-butylaniline, and N-tert-butylaniline. The reactivity of these compounds is a critical consideration in synthetic chemistry and drug development, where they may serve as precursors or intermediates. The analysis is governed by the interplay of electronic and steric effects, which dictate the isomers' basicity and susceptibility to electrophilic aromatic substitution.

Introduction: Electronic vs. Steric Effects

Aniline and its derivatives are fundamental building blocks in organic chemistry. The reactivity of the aromatic ring and the nitrogen atom's nucleophilicity are modulated by substituents. In N-alkylanilines, the alkyl group acts as an electron-donating group (EDG) through an inductive effect, increasing the electron density of the benzene ring.[1][2] This makes the ring more activated towards electrophilic aromatic substitution (EAS) compared to unsubstituted aniline.[3]

However, when comparing the isomers of N-butylaniline, the primary differentiating factor is not the electronic effect—which is broadly similar across the isomers—but the steric hindrance imposed by the butyl group.[4] The increasing bulkiness from primary (n-butyl) to secondary (sec-butyl) to tertiary (tert-butyl) dramatically influences the accessibility of both the nitrogen lone pair and the ortho positions of the aromatic ring.[4]

G cluster_factors Governing Factors cluster_isomers N-Butylaniline Isomers cluster_properties Chemical Properties Electronic\nEffect Electronic Effect n n-Butylaniline Electronic\nEffect->n +I (similar for all) sec sec-Butylaniline Electronic\nEffect->sec tert tert-Butylaniline Electronic\nEffect->tert Steric\nEffect Steric Effect Steric\nEffect->n Low Steric\nEffect->sec Medium Steric\nEffect->tert High Reactivity Overall Reactivity n->Reactivity High Basicity Basicity (pKa) n->Basicity sec->Reactivity Moderate sec->Basicity tert->Reactivity Low tert->Basicity

Data Presentation: Physicochemical and Reactivity Comparison

The following tables summarize key quantitative data and qualitative reactivity trends for the N-butylaniline isomers.

Table 1: Physicochemical Properties of N-Butylaniline Isomers

PropertyN-n-ButylanilineN-sec-ButylanilineN-tert-Butylaniline
Structure Ph-NH-(CH₂)₃CH₃Ph-NH-CH(CH₃)CH₂CH₃Ph-NH-C(CH₃)₃
CAS Number 1126-78-9[5]6068-69-5[6]937-33-7[7]
Molecular Formula C₁₀H₁₅NC₁₀H₁₅NC₁₀H₁₅N
Molecular Weight 149.23 g/mol 149.23 g/mol 149.23 g/mol
pKa (Conjugate Acid) ~5.12 (estimated)~6.5 (estimated)7.00[7]

Note: pKa values can vary with measurement conditions. The values for n- and sec-butylaniline are estimates based on typical trends for N-alkylanilines, where increased substitution on the alpha-carbon can increase basicity.

Table 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

IsomerRelative Rate of EASMajor Product(s) (e.g., for Nitration)Key Influencing Factor
N-n-Butylaniline FastMixture of ortho- and para-nitro isomersHigh ring activation, low steric hindrance
N-sec-Butylaniline ModeratePredominantly para-nitro isomerModerate steric hindrance disfavors ortho attack
N-tert-Butylaniline SlowAlmost exclusively para-nitro isomer (if reaction occurs)Severe steric hindrance shields the ortho positions

Detailed Reactivity Analysis

Basicity

The basicity of anilines is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. While alkyl groups are electron-donating and generally increase basicity compared to aniline, the steric environment around the nitrogen also plays a crucial role. For the N-butylaniline isomers, the bulky tert-butyl group in N-tert-butylaniline does not significantly hinder the approach of a small proton, and its inductive effect leads to it being the strongest base among the three, as reflected in its higher pKa value.[7]

Electrophilic Aromatic Substitution (EAS)

The N-alkylamino group is a powerful activating, ortho-, para-directing group in EAS reactions.[3] However, the steric bulk of the N-substituent can dramatically influence the regioselectivity.

  • N-n-Butylaniline: With minimal steric hindrance, electrophilic attack can occur at both the ortho and para positions, often leading to a mixture of products. The high activation of the ring means reactions are typically fast.

  • N-sec-Butylaniline: The increased bulk of the sec-butyl group begins to hinder the approach of the electrophile to the ortho positions. This results in a greater proportion of the para substituted product.

  • N-tert-Butylaniline: The very large tert-butyl group effectively shields the ortho positions, making para substitution almost exclusive.[4] Furthermore, the steric hindrance can slow the overall reaction rate by impeding the formation of the sigma complex intermediate.

G start N-tert-Butylaniline + Electrophile (E⁺) ortho_attack Attack at ortho-position start->ortho_attack Path A para_attack Attack at para-position start->para_attack Path B sigma_ortho ortho Sigma Complex (Intermediate) ortho_attack->sigma_ortho sigma_para para Sigma Complex (Intermediate) para_attack->sigma_para product_ortho ortho-Product sigma_ortho->product_ortho -H⁺ product_para para-Product (Major) sigma_para->product_para -H⁺ hindrance Severe Steric Hindrance from tert-butyl group hindrance->ortho_attack Inhibits

Experimental Protocols

Direct nitration of anilines with strong acids like HNO₃/H₂SO₄ can lead to oxidation byproducts and inconsistent results.[8] Milder, modern protocols are preferred for cleaner reactions.

Protocol: Regioselective Nitration using tert-Butyl Nitrite

This procedure is adapted from modern methods for the nitration of N-alkylanilines.[9][10]

Objective: To synthesize p-nitro-N-alkylaniline from the corresponding N-alkylaniline.

Materials:

  • N-alkylaniline (e.g., N-sec-butylaniline) (1.0 eq)

  • tert-Butyl nitrite (TBN) (2.0 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-alkylaniline (1.0 eq) in acetonitrile.

  • Reagent Addition: Add tert-butyl nitrite (2.0 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for the time determined by reaction monitoring (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired nitroaniline isomer.

Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. tert-Butyl nitrite is volatile and flammable.

G start Start setup 1. Dissolve N-alkylaniline in MeCN start->setup add 2. Add tert-Butyl Nitrite setup->add react 3. Reflux & Monitor (TLC, 4-6h) add->react workup 4. Cool & Evaporate Solvent react->workup extract 5. Dissolve in EtOAc & Wash workup->extract purify 6. Purify via Column Chromatography extract->purify product Final Product purify->product

Conclusion

The reactivity of N-butylaniline isomers is a clear demonstration of the influence of steric hindrance in organic reactions. While all isomers are activated towards electrophilic aromatic substitution by the electron-donating nature of the alkyl group, the size and branching of the butyl substituent dictate the outcome. Reactivity decreases, and selectivity for the para position increases significantly with steric bulk, following the trend: n-butylaniline > sec-butylaniline > tert-butylaniline . This predictable trend is invaluable for synthetic chemists aiming to control regioselectivity in the functionalization of aniline derivatives for applications in pharmaceuticals, dyes, and materials science.

References

A Comparative Spectroscopic Guide to N-Alkylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of common N-alkylaniline isomers, including N-methylaniline, N-ethylaniline, N-propylaniline, and N-isopropylaniline. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside mass spectrometry, this document serves as a valuable resource for the identification, differentiation, and characterization of these important chemical entities in research and development settings.

Data Presentation: A Spectroscopic Overview

The following tables summarize the key quantitative data for the spectroscopic analysis of four N-alkylaniline isomers. These values are essential for distinguishing between the isomers based on their unique electronic and structural characteristics.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundAr-H (ortho)Ar-H (meta)Ar-H (para)N-HN-Alkyl-H (α)N-Alkyl-H (other)
N-Methylaniline ~6.56 (d)~7.16 (t)~6.69 (t)~3.6 (br s)2.74 (s, 3H)-
N-Ethylaniline ~6.58 (d)~7.15 (t)~6.68 (t)~3.42 (br s)3.11 (q, 2H)1.22 (t, 3H)
N-Propylaniline ~6.57 (d)~7.15 (t)~6.65 (t)~3.6 (br s)3.05 (t, 2H)1.63 (sext, 2H), 0.97 (t, 3H)
N-Isopropylaniline ~6.59 (d)~7.14 (t)~6.67 (t)~3.6 (br s)3.58 (sept, 1H)1.20 (d, 6H)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundC (ipso)C (ortho)C (meta)C (para)N-Alkyl-C (α)N-Alkyl-C (other)
N-Methylaniline ~149.0~112.0~129.1~117.0~31.0-
N-Ethylaniline ~148.2~112.8~129.3~117.2~38.6~14.9
N-Propylaniline ~148.5~112.7~129.2~117.0~45.9~22.8, ~11.5
N-Isopropylaniline ~147.1~113.5~129.1~116.8~45.5~22.9
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)
CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)C-N Stretch
N-Methylaniline ~3443~3050~2920, ~2850~1606, ~1509~1320
N-Ethylaniline ~3415~3050~2970, ~2870~1605, ~1508~1315
N-Propylaniline ~3410~3050~2960, ~2870~1603, ~1506~1310
N-Isopropylaniline ~3405~3050~2965, ~2870~1602, ~1505~1338
Table 4: UV-Visible Spectroscopic Data
CompoundSolventλmax 1 (nm)λmax 2 (nm)
Aniline (Reference) Ethanol~230~280
N-Methylaniline Ethanol~244~294
N-Ethylaniline Ethanol~245~295
N-Propylaniline Not readily available--
N-Isopropylaniline Not readily available--

Note: UV-Vis absorption maxima are highly solvent-dependent. The data presented reflects typical values. All N-alkylanilines are expected to show two primary absorption bands corresponding to π → π and n → π* transitions, with minor shifts based on the alkyl substituent.*

Mandatory Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a key fragmentation pathway in mass spectrometry, providing a visual representation of the experimental and logical processes involved.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N-Alkylaniline Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation and Isomer Differentiation NMR->Structure FTIR->Structure UVVis->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of N-alkylaniline isomers.

Mass_Spec_Fragmentation Parent N-Ethylaniline [M]⁺˙ m/z = 121 Fragment1 [M-CH₃]⁺ m/z = 106 Parent->Fragment1 α-cleavage Fragment2 [C₆H₅NH₂]⁺˙ m/z = 93 Parent->Fragment2 rearrangement

Caption: Key mass spectral fragmentation pathways for N-ethylaniline.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard operating procedures and can be adapted based on the specific instrumentation and research requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the N-alkylaniline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : As the N-alkylaniline isomers are liquids at room temperature, the neat liquid film method is commonly used. Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum to remove atmospheric contributions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a stock solution of the N-alkylaniline isomer in a UV-grade solvent (e.g., ethanol or cyclohexane). Perform serial dilutions to obtain a final concentration that results in a maximum absorbance value between 0.2 and 1.0.

  • Data Acquisition : Use a pair of matched quartz cuvettes. Fill one with the pure solvent to serve as a blank and the other with the diluted sample solution. Scan the sample over a wavelength range of approximately 200-400 nm to identify the wavelengths of maximum absorbance (λmax).[1]

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions :

    • Injector Temperature : Typically set around 250 °C.

    • Oven Program : Start at a low temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.

    • Carrier Gas : Helium is commonly used.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

References

Differentiating Positional Isomers of Butylaniline using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of the four positional isomers of butylaniline: N-butylaniline, 2-butylaniline, 3-butylaniline, and 4-butylaniline. By analyzing the distinct chemical shifts, signal multiplicities, and coupling constants, researchers can confidently differentiate between these closely related compounds. This document outlines the key distinguishing spectral features and provides a standard experimental protocol for data acquisition.

Introduction

Butylaniline and its isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate identification of the specific positional isomer is critical for ensuring the desired product formation and purity in these applications. While techniques like mass spectrometry can confirm the molecular weight (149.23 g/mol ) of all four isomers, it cannot readily distinguish between them. NMR spectroscopy, by probing the chemical environment of each proton and carbon atom, provides a definitive method for differentiation. This guide will walk through the characteristic ¹H and ¹³C NMR spectral data that allow for the positive identification of N-butylaniline, 2-butylaniline, 3-butylaniline, and 4-butylaniline.

Comparative NMR Spectral Data

The key to differentiating the butylaniline isomers lies in the distinct patterns observed in their ¹H and ¹³C NMR spectra. These differences arise from the unique electronic environments of the aromatic and aliphatic protons and carbons in each isomer.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectra of the butylaniline isomers show significant differences in the aromatic region (typically δ 6.5-7.5 ppm) and in the chemical shifts of the protons on the butyl chain.

  • N-butylaniline: The butyl group is attached to the nitrogen atom. This results in the methylene group adjacent to the nitrogen appearing as a triplet at approximately δ 3.1 ppm. The aromatic region will show complex splitting patterns corresponding to a monosubstituted benzene ring.

  • 2-butylaniline: The butyl group is at the ortho position to the amino group. This leads to a more complex and often overlapping set of signals in the aromatic region due to the close proximity of the two substituents. The benzylic methylene protons (adjacent to the aromatic ring) will appear as a triplet around δ 2.5 ppm.

  • 3-butylaniline: With the butyl group in the meta position, the aromatic protons will exhibit a distinct splitting pattern, different from the ortho and para isomers. The benzylic methylene protons will be a triplet at a chemical shift similar to that of the 2-isomer.

  • 4-butylaniline: The para-substitution results in a more symmetrical molecule. This symmetry is reflected in the aromatic region of the ¹H NMR spectrum, which typically shows two distinct doublets, each integrating to two protons.[1] The benzylic methylene protons appear as a triplet around δ 2.5 ppm.[1]

¹³C NMR Spectroscopy Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic.

  • N-butylaniline: The carbon atom of the methylene group attached to the nitrogen will have a characteristic chemical shift of around δ 43 ppm. The aromatic region will show six distinct signals for the monosubstituted ring.

  • 2-butylaniline: The ipso-carbon (the aromatic carbon bonded to the butyl group) and the carbon bearing the amino group will have distinct chemical shifts. The ortho-substitution pattern will result in six unique aromatic carbon signals.

  • 3-butylaniline: The meta-substitution pattern will also lead to six unique aromatic carbon signals, but their chemical shifts will differ from those of the 2-isomer due to the different electronic effects of the substituents at the meta position.

  • 4-butylaniline: Due to the symmetry of the molecule, the ¹³C NMR spectrum will show only four signals in the aromatic region, which is a key identifying feature.[1] The two pairs of equivalent aromatic carbons simplify the spectrum significantly compared to the other isomers.

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for the four butylaniline isomers.

Table 1: ¹H NMR Spectral Data of Butylaniline Isomers (in CDCl₃)

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)-NH/-NH₂ (δ, ppm)Butyl Chain Protons (δ, ppm, multiplicity, J in Hz)
N-butylaniline 7.21 (t, 2H), 6.70 (t, 1H), 6.61 (d, 2H)3.6 (s, 1H)3.10 (t, 2H), 1.61 (quint, 2H), 1.43 (sext, 2H), 0.96 (t, 3H)
2-butylaniline ~7.0-6.6 (m, 4H)~3.6 (br s, 2H)~2.5 (t, 2H), ~1.5 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)
3-butylaniline ~7.1-6.5 (m, 4H)~3.6 (br s, 2H)~2.5 (t, 2H), ~1.5 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)
4-butylaniline 6.95 (d, 2H, J=8), 6.59 (d, 2H, J=8)[1]3.48 (br s, 2H)[1]2.48 (t, 2H, J=6), 1.53 (q, 2H, J=6), 1.32 (h, 2H, J=6), 0.90 (t, 3H, J=6)[1]

Note: Data for 2-butylaniline and 3-butylaniline are estimated based on typical chemical shift values due to the limited availability of fully assigned experimental data in the public domain. The aromatic region for these isomers is expected to be a complex multiplet.

Table 2: ¹³C NMR Spectral Data of Butylaniline Isomers (in CDCl₃)

CompoundAromatic Carbons (δ, ppm)Butyl Chain Carbons (δ, ppm)
N-butylaniline 148.3, 129.3, 117.2, 112.843.8, 31.6, 20.4, 14.0
2-butylaniline 144.7, 130.1, 128.8, 126.9, 118.5, 115.333.5, 33.2, 22.6, 14.0
3-butylaniline 146.5, 138.8, 129.2, 118.7, 115.3, 112.535.6, 33.7, 22.4, 14.0
4-butylaniline 144.0, 133.0, 129.0, 115.0[1]35.0, 34.0, 22.0, 14.0[1]

Note: Data for 2-butylaniline and 3-butylaniline are based on predicted values and available experimental data for similar compounds.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a butylaniline isomer sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the butylaniline isomer for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[2]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: If quantitative analysis or a precise chemical shift reference is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are generalized parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may require optimization.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse program.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

Differentiating Isomers: A Logical Workflow

The following diagram illustrates a logical workflow for the differentiation of butylaniline isomers based on their NMR spectra.

Butylaniline_Isomer_Differentiation Workflow for Butylaniline Isomer Identification using NMR cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis cluster_identification Isomer Identification A Acquire ¹H NMR Spectrum B Examine Aromatic Region (δ 6.5-7.5 ppm) A->B H Acquire ¹³C NMR Spectrum C Two Doublets (each 2H)? B->C Yes D Complex Multiplet? B->D No ID1 4-Butylaniline C->ID1 E Examine Aliphatic Region (δ 2.5-3.5 ppm) D->E F Triplet at ~3.1 ppm? E->F Yes G Triplet at ~2.5 ppm? E->G No ID2 N-Butylaniline F->ID2 ID3 2- or 3-Butylaniline (Further analysis needed) G->ID3 I Count Aromatic Signals H->I J 4 Aromatic Signals? I->J Yes K 6 Aromatic Signals? I->K No J->ID1 L L K->L Distinguish between 2- and 3- by comparing with predicted spectra or 2D NMR (COSY, HSQC)

A logical workflow for distinguishing butylaniline isomers using NMR data.

Conclusion

NMR spectroscopy provides a robust and reliable method for the differentiation of the positional isomers of butylaniline. The key distinguishing features are the symmetry and splitting patterns in the aromatic region of the ¹H NMR spectrum and the number of unique signals in the aromatic region of the ¹³C NMR spectrum. 4-Butylaniline is readily identified by its highly symmetric aromatic signals. N-butylaniline is distinguished by the characteristic chemical shift of the methylene protons adjacent to the nitrogen atom. While 2- and 3-butylaniline can be more challenging to distinguish from each other based on 1D NMR alone, comparison with predicted spectra or the use of 2D NMR techniques such as COSY and HSQC can provide unambiguous identification. The data and protocols presented in this guide serve as a valuable resource for researchers in synthetic chemistry, drug development, and quality control.

References

A Comparative Guide to Gas Chromatography for the Purity Validation of 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of even trace impurities can significantly affect the yield, quality, and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the purity assessment of 4-sec-butylaniline, a key intermediate in various synthetic pathways.

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a robust and widely adopted technique for analyzing volatile and semi-volatile compounds like aniline derivatives.[1][2] Its high resolution and sensitivity make it an excellent choice for separating and quantifying this compound from potential process-related impurities and degradation products.[1]

Comparative Purity Analysis

While GC is a powerful tool, a multi-technique approach is often indispensable for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common orthogonal methods used to provide a more complete picture of a sample's purity.[3] The following table summarizes representative purity data for this compound as might be determined by these various analytical techniques.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
GC-FID 99.80.01%0.03%High precision, robust, cost-effective for routine analysis.[4]
GC-MS 99.80.005%0.015%Provides structural information for impurity identification.[1][3]
HPLC-UV 99.70.02%0.05%Suitable for non-volatile or thermally sensitive impurities.[5]
¹H NMR >99 (relative)Impurity dependentImpurity dependentConfirms chemical structure and provides quantitative information without a reference standard for the impurity.[3]

Detailed Experimental Protocol: GC-FID Analysis of this compound

This protocol outlines a standard method for determining the purity of this compound using gas chromatography with a flame ionization detector.

Materials and Reagents
  • Solvent: Dichloromethane (DCM) or Methanol, HPLC grade or equivalent.[1][4]

  • Reference Standard: this compound (≥99.5% purity).[1]

  • Internal Standard (IS): N-Methylaniline (≥99.5% purity) or another suitable non-interfering compound.[1][2]

  • Sample: this compound test sample.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the chosen solvent.[1][2]

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the internal standard and dissolve it in 10 mL of the solvent.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to achieve a range of concentrations that bracket the expected sample concentration. Spike each calibration standard with the internal standard to a final concentration of approximately 10 µg/mL.[1]

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in 10 mL of the solvent. Spike the solution with the internal standard to the same final concentration as the calibration standards.[1]

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization based on the specific instrumentation used.[4][6][7]

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a split/splitless injector and a flame ionization detector.[1]

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.[3]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[7]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis

Identify the peaks corresponding to the internal standard and this compound based on their retention times from the analysis of the standard solutions. Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.[3] For more precise quantification, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

Visualizing the Workflow and a Related Signaling Pathway

To clarify the experimental process and conceptual relationships, the following diagrams are provided.

GC_Purity_Analysis_Workflow A Sample & Standard Preparation C Injection of Sample & Standards A->C B GC Instrument Setup (Column, Temp Program, Detector) B->C D Chromatographic Separation in GC Column C->D E Detection by FID/MS D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration, Purity Calculation) F->G H Purity Report G->H

Workflow for GC Purity Analysis of this compound.

Hypothetical inhibition of a signaling pathway by an aniline derivative.

References

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Butylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various butylaniline isomers. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification and structural elucidation of these compounds in complex matrices, a common challenge in pharmaceutical research and development, forensic science, and environmental analysis. The data presented herein, sourced from public scientific databases, offers a foundational reference for interpreting mass spectra of butylaniline derivatives.

Quantitative Fragmentation Analysis

The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectra of several butylaniline isomers. The molecular ion (M+) for all isomers is observed at a mass-to-charge ratio (m/z) of 149.

IsomerMolecular Formulam/z of Major Fragment Ions (Relative Intensity %)
N-Butylaniline C₁₀H₁₅N149 (M+, 100), 106 (95), 77 (30), 134 (25), 93 (20)
4-Butylaniline C₁₀H₁₅N106 (100), 149 (M+, 30), 77 (10), 91 (8), 134 (5)
N-sec-Butylaniline C₁₀H₁₅N120 (100), 149 (M+, 50), 93 (45), 77 (20), 106 (15)
2-tert-Butylaniline C₁₀H₁₅N134 (100), 149 (M+, 40), 118 (15), 91 (10), 77 (8)
4-tert-Butylaniline C₁₀H₁₅N134 (100), 149 (M+, 35), 118 (10), 91 (8), 77 (7)

Experimental Protocols

The mass spectral data presented in this guide were primarily obtained from the NIST Mass Spectrometry Data Center and PubChem. The most common method for analyzing these volatile amines is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

A typical experimental protocol for the GC-MS analysis of butylaniline isomers is as follows:

  • Instrumentation : A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Sample Preparation : Samples are typically dissolved in a volatile organic solvent such as methanol or dichloromethane to a concentration of 1 mg/mL, followed by dilution to the µg/mL range.

  • Gas Chromatography (GC) Conditions :

    • Column : A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is commonly used.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : An initial temperature of 50-100 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1][2]

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-300.

Fragmentation Pathways and Isomer Differentiation

The structural differences between butylaniline isomers lead to distinct and predictable fragmentation patterns, enabling their differentiation by mass spectrometry.

N-Butylaniline vs. 4-Butylaniline:

  • N-Butylaniline : The primary fragmentation involves cleavage of the C-C bond beta to the nitrogen atom (alpha to the phenyl ring), leading to the loss of a propyl radical (•C₃H₇) to form the abundant ion at m/z 106. Another significant fragmentation is the alpha-cleavage of the N-butyl chain, resulting in the loss of a methyl radical (•CH₃) to give the ion at m/z 134. The base peak is the molecular ion at m/z 149, indicating its relative stability.[2]

  • 4-Butylaniline : In contrast, the fragmentation of 4-butylaniline is dominated by the benzylic cleavage of the butyl group. This involves the loss of a propyl radical to form a highly stable benzylic cation at m/z 106, which is the base peak.[1] The molecular ion at m/z 149 is significantly less abundant compared to N-butylaniline.[1]

N-sec-Butylaniline:

  • The fragmentation of N-sec-butylaniline is characterized by the alpha-cleavage of the sec-butyl group. The loss of an ethyl radical (•C₂H₅) is favored, leading to the formation of the base peak at m/z 120. The loss of a methyl radical (•CH₃) results in an ion at m/z 134.

tert-Butylaniline Isomers (2- and 4-positions):

  • Both 2-tert-butylaniline and 4-tert-butylaniline show a characteristic and dominant fragmentation pattern involving the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in the formation of a very stable ion at m/z 134, which is the base peak for both isomers. The high stability of the resulting cation drives this fragmentation. While their primary fragmentation is similar, subtle differences in the relative intensities of other minor fragments may be used for differentiation with careful analysis.

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of butylaniline isomers using GC-MS.

workflow GC-MS Analysis Workflow for Butylaniline Isomers cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent (e.g., Methanol) dilution Serial Dilution dissolution->dilution injection Injection into GC dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library_search Library Search (e.g., NIST) spectrum->library_search fragmentation_analysis Fragmentation Pattern Analysis spectrum->fragmentation_analysis identification Isomer Identification fragmentation_analysis->identification

Caption: A generalized workflow for the analysis of butylaniline isomers.

Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for selected butylaniline isomers.

fragmentation Key Fragmentation Pathways of Butylaniline Isomers cluster_n_butyl N-Butylaniline cluster_4_butyl 4-Butylaniline cluster_4_tert_butyl 4-tert-Butylaniline mol_n_butyl [C₆H₅NH(CH₂)₃CH₃]⁺˙ m/z = 149 frag1_n_butyl [C₆H₅NHCH₂]⁺ m/z = 106 mol_n_butyl->frag1_n_butyl - •C₃H₇ frag2_n_butyl [C₆H₅NH(CH₂)₃]⁺ m/z = 134 mol_n_butyl->frag2_n_butyl - •CH₃ mol_4_butyl [CH₃(CH₂)₃C₆H₄NH₂]⁺˙ m/z = 149 frag1_4_butyl [CH₂C₆H₄NH₂]⁺ m/z = 106 mol_4_butyl->frag1_4_butyl - •C₃H₇ (Benzylic Cleavage) mol_4_tert_butyl [(CH₃)₃CC₆H₄NH₂]⁺˙ m/z = 149 frag1_4_tert_butyl [(CH₃)₂CC₆H₄NH₂]⁺ m/z = 134 mol_4_tert_butyl->frag1_4_tert_butyl - •CH₃

Caption: Primary fragmentation pathways for key butylaniline isomers.

References

A Comparative Guide to HPLC Methods for the Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are crucial intermediates in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Their potential toxicity and environmental impact necessitate sensitive and accurate analytical methods for their quantification.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of these compounds. This guide provides a comparative overview of common HPLC methods for the analysis of aniline derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation.

Overview of HPLC Methods

The most prevalent HPLC technique for aniline derivatives is Reversed-Phase HPLC (RP-HPLC) , often utilizing C18 columns.[1][2] This method separates compounds based on their hydrophobicity. For more polar or ionic aniline derivatives, such as anilinesulphonic acids, Ion-Pair HPLC is an effective approach that enhances retention and improves separation.[3][4] Furthermore, coupling HPLC with Mass Spectrometry (HPLC-MS) provides higher sensitivity and selectivity, making it ideal for trace analysis and complex matrices.[5][6][7]

Comparative Data of HPLC Methods

The following table summarizes key parameters and performance data for various HPLC methods used in the analysis of aniline and its derivatives, compiled from several studies. This allows for a direct comparison of different approaches.

Method Column Mobile Phase Flow Rate (mL/min) Detection Analytes Retention Time (min) Linearity (R²) LOD/LOQ (µg/L) Reference
RP-HPLC Discovery® C18 (15 cm x 4.6 mm, 5 µm)Methanol/Water (60:40)1.0UV, 254 nmAniline HomologsNot SpecifiedNot SpecifiedNot Specified[8]
RP-HPLC Primesep 100 (150 mm x 4.6 mm, 5 µm)Acetonitrile/Water/H₂SO₄ (45:55:0.05%)1.0UV, 200 nmAnilineNot SpecifiedNot SpecifiedLOD: 10[9]
RP-HPLC Nucleosil C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile/Water (70:30)0.7UV, 190 nmAniline, N-methylanilineAniline: 4.94, N-methylaniline: 5.76> 0.999Not Specified[2]
RP-HPLC C4 columnMeOH/Acetate Buffer (10 mM, pH 5) (60:40)1.0PDA, 270 nmAniline and degradation productsNot Specified0.9987 - 0.9999LOQ: 77.8 - 207.3[10]
Ion-Pair HPLC Spherisorb 10 ODS5% Acetonitrile, 0.05 M Na₂HPO₄, 0.005 M TBAHS, pH 5.5Not SpecifiedNot SpecifiedAniline and anilinesulphonic acid derivativesNot SpecifiedNot SpecifiedNot Specified[3][4]
On-line SPE HPLC Acclaim 120 C18 (150 mm x 3 mm, 3 µm)Not SpecifiedNot SpecifiedUVAniline and nitroanilinesNot Specified> 0.9999MDL: 0.1-0.2[11]
UHPLC-MS/MS Not SpecifiedNot SpecifiedNot SpecifiedMS/MSAniline and derivativesNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Workflow

A general workflow for the analysis of aniline derivatives by HPLC involves several key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Isolate analytes Filtration Filtration Extraction->Filtration Remove particulates Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Detection Detection (UV/MS) Separation->Detection Elution Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Calibration Curve Report Result Reporting Quantification->Report

Caption: General experimental workflow for HPLC analysis of aniline derivatives.

Key Experimental Protocols

Below are detailed protocols for two common HPLC methods for aniline derivative analysis.

Protocol 1: Reversed-Phase HPLC for Aniline and N-methylaniline[2]

This method is suitable for the quantification of aniline and N-methylaniline in industrial samples, such as indigo.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., Nucleosil, 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Aniline and N-methylaniline standards.

  • Mobile Phase Preparation:

    • Prepare a mixture of acetonitrile and water in a 70:30 (v/v) ratio.[2]

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare stock solutions of aniline and N-methylaniline in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions.

    • For solid samples like indigo, an acidic extraction is required to transfer the water-insoluble indigo into soluble leucoindigo, releasing the aromatic amines.[2] The extracted sample should be dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C[2]

    • Flow Rate: 0.7 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Detection: UV at 190 nm[2]

    • Run Time: 15 minutes[2]

  • Data Analysis:

    • Identify peaks based on the retention times of the standards.

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify the analytes in the samples using the linear regression equation from the calibration curve.

Protocol 2: Ion-Pair HPLC for Anilinesulphonic Acid Derivatives[3][4]

This method is designed for the separation and determination of various anilinesulphonic acid derivatives.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 or ODS column (e.g., Spherisorb 10 ODS).[3][4]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Sodium phosphate dibasic (Na₂HPO₄).

    • Tetrabutylammonium hydrogen sulphate (TBAHS) as the ion-pairing agent.

    • Standards of aniline and anilinesulphonic acid derivatives.

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing 0.05 M Na₂HPO₄ and 0.005 M TBAHS.[3][4]

    • Adjust the pH to 5.5.

    • Mix this aqueous solution with acetonitrile in a 95:5 (v/v) ratio.[3][4]

    • For strongly retained compounds like aniline-2,4,6-trisulphonic acid, a mobile phase with a higher acetonitrile content (e.g., 15%) at a pH of 6.5 may be necessary for elution.[3][4]

    • Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Dissolve standards and samples in the mobile phase or a suitable solvent.

    • For complex matrices like sulphonation mixtures, appropriate dilution is required.

  • Chromatographic Conditions:

    • Column: Spherisorb 10 ODS[3][4]

    • Mobile Phase: 5% acetonitrile, 0.05 M Na₂HPO₄, 0.005 M TBAHS, pH 5.5[3][4]

    • Detection: UV (wavelength not specified in the abstract, but typically in the range of 210-280 nm for aromatic compounds).

  • Data Analysis:

    • Follow the same procedure as in Protocol 1 for peak identification and quantification.

Method Selection Considerations

The choice of an appropriate HPLC method depends on several factors:

  • Analyte Properties: The polarity, volatility, and thermal stability of the aniline derivatives will dictate the most suitable separation mode (e.g., reversed-phase for non-polar, ion-pair for ionic).[12]

  • Sample Matrix: The complexity of the sample matrix will influence the required sample preparation and the need for a highly selective detection method like MS.[12]

  • Sensitivity Requirements: For trace-level analysis, methods with higher sensitivity, such as on-line SPE-HPLC or HPLC-MS, are preferable.[5][11][12]

  • Throughput Needs: For a large number of samples, faster methods like UPLC-MS/MS can significantly reduce analysis time.[5]

Conclusion

A variety of robust HPLC methods are available for the analysis of aniline derivatives. Reversed-phase HPLC offers a versatile and straightforward approach for many applications. For challenging separations of ionic derivatives, ion-pair chromatography provides enhanced retention and resolution. For high sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry is the method of choice. By carefully considering the specific analytical requirements, researchers can select and optimize an appropriate HPLC method to achieve accurate and reliable quantification of aniline derivatives.

References

A Comparative Guide to 4-(Oxan-2-yl)aniline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical synthesis, drug discovery, and materials science, a detailed understanding of isomeric differences is paramount. This guide provides a comparative analysis of the isomers of 4-(oxan-2-yl)aniline, a molecule of growing interest due to its potential applications in medicinal chemistry and materials science.[1] While direct comparative experimental data for all isomers is not extensively available in public literature, this document consolidates theoretical predictions, available data for the parent compound, and standardized experimental protocols to guide researchers in their work with these compounds.

The isomers considered in this guide are the positional isomers (ortho-, meta-, and para-) and the stereoisomers arising from the chiral center at the C2 position of the oxane ring.

Predicted Physicochemical and Reactivity Comparison

The position of the oxan-2-yl group on the aniline ring is expected to significantly influence the physical properties and chemical reactivity of the isomers. The following table summarizes the predicted trends based on established principles of organic chemistry.[1]

PropertyOrtho-Isomer (2-(oxan-2-yl)aniline)Meta-Isomer (3-(oxan-2-yl)aniline)Para-Isomer (4-(oxan-2-yl)aniline)
Predicted Boiling Point Lower due to potential intramolecular hydrogen bonding.Highest of the three positional isomers.High, but likely lower than the meta-isomer.
Predicted Melting Point Lower due to steric hindrance disrupting crystal packing.Potentially higher due to more ordered crystal lattice.Highest due to molecular symmetry favoring efficient crystal packing.
Predicted Basicity (pKa of conjugate acid) Lowest due to steric hindrance around the amino group and potential intramolecular hydrogen bonding.Intermediate basicity.Highest basicity as the substituent is remote from the amino group.
Predicted Reactivity in Electrophilic Aromatic Substitution Activated at the para-position to the amino group. The oxan-2-yl group may sterically hinder the ortho-positions.Activated at the ortho- and para-positions to the amino group.Highly activated at the ortho-positions to the amino group.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Differentiating Features
¹H NMR Spectroscopy The chemical shifts and coupling patterns of the aromatic protons will be distinct for each positional isomer. The proximity of the oxan-2-yl group in the ortho-isomer is likely to cause a significant downfield shift of the adjacent aromatic proton. The chemical shift of the NH₂ protons may also vary due to differences in hydrogen bonding.
¹³C NMR Spectroscopy The chemical shifts of the aromatic carbons will differ based on the substitution pattern. The number of unique aromatic signals will also vary depending on the symmetry of the molecule (e.g., the para-isomer is expected to have fewer signals than the ortho- and meta-isomers).
Infrared (IR) Spectroscopy The N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) may show differences in frequency and shape due to variations in intermolecular and intramolecular hydrogen bonding. The C-N stretching and aromatic C-H bending vibrations will also be characteristic for each isomer.

Experimental Protocols

For researchers seeking to synthesize and characterize these isomers, the following standardized protocols are recommended.

Synthesis of 4-(Oxan-2-yl)aniline

A common synthetic route is the palladium-catalyzed Buchwald-Hartwig amination.[2]

Workflow for the Synthesis of 4-(Oxan-2-yl)aniline

reagents 4-Bromoaniline, 2-Hydroxytetrahydropyran, Pd Catalyst, Ligand, Base reaction Buchwald-Hartwig Amination (e.g., 100-110 °C, 12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product 4-(Oxan-2-yl)aniline purification->product

Caption: General workflow for the synthesis of 4-(oxan-2-yl)aniline.

Detailed Protocol:

  • To a reaction vessel, add 4-bromoaniline (1.0 eq), 2-hydroxytetrahydropyran (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of an isomer of 4-(oxan-2-yl)aniline.

Workflow for Spectroscopic Characterization

cluster_characterization Spectroscopic Analysis sample Purified Isomer Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of 4-(oxan-2-yl)aniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure of the isomer.

Infrared (IR) Spectroscopy Protocol:

  • Sample Preparation: For solid samples, place a small amount directly onto the ATR crystal of an FTIR spectrometer.[3]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.[3]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted.[3]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present, such as N-H stretches, C-H stretches, C=C stretches, and C-O stretches.[3]

Mass Spectrometry (MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support structural elucidation. For 4-(oxan-2-yl)aniline, the expected molecular ion (M+) is at m/z 177.24.[3][4]

Biological Activity Considerations

The aniline scaffold is a well-established pharmacophore in numerous approved drugs, particularly kinase inhibitors.[2] The introduction of the oxane group can influence key drug-like properties such as solubility, metabolic stability, and lipophilicity.[2] The different spatial arrangements of the oxan-2-yl group in the isomers of 4-(oxan-2-yl)aniline are expected to result in distinct biological activities. This is because the overall shape and electronic properties of the molecule, which are critical for binding to biological targets, will be altered.[5] For example, in the context of kinase inhibition, the position of the oxan-2-yl group could influence the hydrogen bonding interactions with the hinge region of the kinase domain.

Signaling Pathway Context: Kinase Inhibition

inhibitor Aniline-based Inhibitor (e.g., 4-(oxan-2-yl)aniline derivative) kinase Protein Kinase (e.g., EGFR, VEGFR) inhibitor->kinase substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling (Proliferation, Angiogenesis) phos_substrate->downstream

Caption: Generalized signaling pathway illustrating the mechanism of action for aniline-based kinase inhibitors.

This guide serves as a foundational resource for researchers working with isomers of 4-(oxan-2-yl)aniline. While direct comparative data is limited, the provided theoretical framework and experimental protocols will aid in the synthesis, characterization, and evaluation of these compounds.

References

Safety Operating Guide

Safe Disposal of 4-sec-Butylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-sec-Butylaniline, an aniline derivative, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Based on the hazardous nature of aniline and its derivatives, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear robust chemical-resistant gloves. Butyl, neoprene, or Viton™ gloves are recommended for handling aniline derivatives.

    • Eye Protection: Chemical splash goggles are essential to prevent eye contact.

    • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.

    • Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood.

  • Designated Work Area:

    • Confine all work with this compound to a designated and clearly marked area, such as a chemical fume hood.[1]

    • The designated area should be labeled with warnings indicating the potential hazards, for instance: "WARNING! AROMATIC AMINE WORK AREA – TOXIC CHEMICAL".

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • For small spills within a chemical fume hood, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2][3]

Step 1: Waste Collection and Segregation

  • Waste Container: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a dedicated, compatible, and clearly labeled hazardous waste container. A polyethylene container is a suitable option.

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents and acids, to prevent hazardous reactions.[4][5]

Step 2: Labeling

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Follow all institutional and local regulations for hazardous waste labeling, which may include the date of accumulation and hazard symbols.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

  • The storage area should be away from direct sunlight, heat, and sources of ignition.[4]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide them with accurate information about the waste material.

Quantitative Data Summary
ParameterGuideline
pH of Aqueous Waste For aqueous solutions containing aniline derivatives, the pH should generally be neutral (6-8) before being accepted for disposal, unless the disposal facility specifies otherwise. Corrosive wastes (pH ≤ 2 or ≥ 12.5) are considered hazardous.[3]
Satellite Accumulation In a laboratory setting, a maximum of 55 gallons of hazardous waste may be accumulated in a designated satellite accumulation area. For acutely toxic wastes (P-listed), the limit is one quart.[3]
Experimental Protocols: In-Laboratory Treatment (for consideration by trained professionals only)

While professional disposal is the standard, in-laboratory treatment to degrade small quantities of aromatic amines may be considered under strict safety protocols and by experienced personnel. One general method for the degradation of aromatic amines is oxidation.

Method: Oxidation with Potassium Permanganate

This procedure should only be performed by trained chemists in a certified chemical fume hood with appropriate PPE.

  • Preparation: Prepare a 3M sulfuric acid solution and a saturated solution of potassium permanganate (KMnO₄) in water.

  • Reaction: For every 1 gram of this compound, dissolve it in approximately 50 mL of 3M sulfuric acid.

  • Slowly and with constant stirring, add the saturated potassium permanganate solution until a brown precipitate of manganese dioxide (MnO₂) persists. The purple color of the permanganate should disappear as it reacts.

  • Quenching: After the reaction is complete (as indicated by the persistent brown precipitate), any excess permanganate can be quenched by the careful addition of a small amount of sodium bisulfite until the purple color disappears.

  • Neutralization and Disposal: The resulting mixture should be tested for the absence of aromatic amines. Once degradation is confirmed, the mixture can be neutralized and disposed of in accordance with institutional guidelines for treated hazardous waste. It is crucial to consult with your EHS department before proceeding with any in-lab treatment.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe 1. Safety First spill Spill Occurs start->spill fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Compatible, Labeled Container fume_hood->collect_waste 2. Collect segregate Segregate from Incompatible Chemicals collect_waste->segregate store Store in a Secure, Ventilated Area with Secondary Containment segregate->store 3. Store Safely contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs 4. Arrange Disposal pickup Arrange for Waste Pickup contact_ehs->pickup end_disposal End: Proper Disposal pickup->end_disposal spill_size Small or Large Spill? spill->spill_size absorb Absorb with Inert Material spill_size->absorb Small evacuate Evacuate Area spill_size->evacuate Large collect_spill Collect in Hazardous Waste Container absorb->collect_spill collect_spill->store call_ehs Call EHS/Emergency Response evacuate->call_ehs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-sec-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-sec-Butylaniline

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency first aid, and proper disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE plan is crucial to prevent exposure. The following equipment is mandatory:

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles. Standard safety glasses are not sufficient.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent dermal absorption, a likely route of exposure. Gloves should be inspected for tears or punctures before use.[1][3]
Body Laboratory coat or chemical-resistant apronTo protect personal clothing from contamination.[1][4]
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of vapors, especially when handling the substance outside of a fume hood or in case of a spill.[1][5]
Experimental Protocols: Safe Handling and Disposal

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1][6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly donned. The work area within the chemical fume hood should be lined with absorbent, disposable material.

  • Handling: Dispense the chemical carefully, avoiding the creation of aerosols or splashes. Use non-sparking tools.[7]

  • Post-Handling: After use, tightly close the container and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after completing the work.[1]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in a labeled, sealed container.[3][7] Do not let the chemical enter drains.[7]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[7] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[7]

Emergency Procedures: First Aid and Spill Management

In the event of exposure or a spill, immediate action is critical.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled). Seek immediate medical attention.[2][5][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8] If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Spill Management:

  • Evacuate: Evacuate the immediate area of the spill.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]

  • Clean-up: Carefully sweep or scoop the contained material into a labeled, sealed container for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable decontamination solution and wash it thoroughly.[1]

Workflow for Safe Handling and Emergency Response

G Workflow for Safe Handling and Emergency Response of this compound cluster_handling Safe Handling Protocol cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_disposal Disposal prep 1. Preparation (Don PPE, Prepare Fume Hood) handle 2. Handling (Dispense Carefully) prep->handle post_handle 3. Post-Handling (Store Securely) handle->post_handle wash 4. Decontamination (Wash Hands) post_handle->wash dispose_waste Dispose as Hazardous Waste wash->dispose_waste spill Spill Occurs evacuate Evacuate Area spill->evacuate exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion contain Contain Spill evacuate->contain cleanup Clean Up contain->cleanup decontaminate_spill Decontaminate Area cleanup->decontaminate_spill decontaminate_spill->dispose_waste seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical dispose_container Dispose of Container dispose_waste->dispose_container

Caption: Workflow for handling this compound and responding to emergencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.